molecular formula C9H18N2 B2526935 2-methyl-octahydro-1H-isoindol-5-amine CAS No. 1559682-91-5

2-methyl-octahydro-1H-isoindol-5-amine

Cat. No.: B2526935
CAS No.: 1559682-91-5
M. Wt: 154.257
InChI Key: XIBWVLMVXUPBMI-UHFFFAOYSA-N
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Description

2-methyl-octahydro-1H-isoindol-5-amine (CAS 1559682-91-5) is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It is characterized as a versatile small molecule scaffold, indicating its utility in medicinal chemistry and drug discovery for building complex molecular structures . The compound is supplied with a high purity level, typically not less than 98% . Structurally, this fully saturated octahydro isoindole belongs to a class of rigid, bicyclic amine scaffolds that are of significant interest in neuroscience and pharmacology research. Studies on closely related semirigid octahydro-isoquinolone analogs have demonstrated their application as probes for mapping the recognition site of nicotinic acetylcholine receptors . This suggests that this compound may serve as a valuable building block in the design and synthesis of novel ligands to study and target neurological receptors. The compound is intended for research purposes only, and it is not approved for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBWVLMVXUPBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(CC2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-methyl-octahydro-1H-isoindol-5-amine

[1][2]

Executive Summary

This compound (CAS: 1559682-91-5) represents a critical bicyclic scaffold in modern medicinal chemistry. As a saturated derivative of isoindole, it offers a rigid, three-dimensional framework that contrasts with the planar geometry of its aromatic counterparts. This "escape from flatland" is highly valued in fragment-based drug discovery (FBDD) for improving solubility and exploring novel chemical space in receptor binding pockets.

This guide provides a comprehensive analysis of its physicochemical properties, stereochemical complexity, synthesis pathways, and handling protocols, designed for researchers integrating this moiety into bioactive ligands.

Chemical Identity & Stereochemistry[3]

The molecule consists of a cyclohexane ring fused to a pyrrolidine ring. Unlike the planar isoindoline, the octahydro-isoindole core possesses two bridgehead carbons (C3a and C7a), introducing stereochemical complexity that dictates its spatial vectorization.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine
CAS Number 1559682-91-5 (Stereoisomer mixture)
Molecular Formula C

H

N

Molecular Weight 154.25 g/mol
SMILES CN1CC2CC(N)CCC2C1
Stereochemical Analysis

The biological activity of this scaffold is heavily dependent on two stereochemical features:

  • Ring Fusion (C3a-C7a): Can be cis or trans. The cis-fused system is generally more flexible and easier to form synthetically via hydrogenation, while the trans-fused system is rigid.

  • Amine Configuration (C5): The amine group can be oriented endo or exo relative to the pyrrolidine bridge.

Note: Commercial supplies often exist as diastereomeric mixtures unless specified as chiral-pure.

Structurecluster_0Stereochemical ConfigurationsNode1Cis-Fused(Thermodynamic Kinetic Product)Node35-Endo AmineNode1->Node3DerivatizationNode45-Exo AmineNode1->Node4DerivatizationNode2Trans-Fused(Thermodynamically Stable)Node2->Node3Node2->Node4

Figure 1: Stereochemical diversity of the octahydroisoindole scaffold.

Physicochemical Properties[2][5][6][7][8]

The saturation of the benzene ring significantly alters the electronic and physical profile compared to aromatic isoindolines.

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) 0.82 ± 0.4 (Calc)High hydrophilicity; ideal for CNS penetration when derivatized.
pKa (N2 - Pyrrolidine) ~9.5Basic center; likely protonated at physiological pH.
pKa (N5 - Primary Amine) ~10.2Highly basic; primary handle for amide coupling or reductive amination.
Topological Polar Surface Area (TPSA) 29.26 ŲFavorable for membrane permeability (Rule of 5 compliant).
Rotatable Bonds 0 (Core), 1 (Substituent)High rigidity minimizes entropy loss upon binding.
Boiling Point ~220°C (760 mmHg)High boiling point amine; stable under standard reflux conditions.

Synthesis & Manufacturing Pathways

The synthesis of this compound typically follows two primary routes: Catalytic Hydrogenation of the aromatic precursor or Reductive Amination of the corresponding ketone.

Route A: Catalytic Hydrogenation (High Pressure)

This route converts 2-methyl-5-nitroisoindoline directly to the saturated amine. It is efficient but requires careful control of catalyst and pressure to prevent ring opening.

  • Precursor: 2-methyl-5-nitroisoindoline or 2-methyl-isoindolin-5-amine.

  • Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium Oxide (RuO

    
    ).
    
  • Conditions: 50–100 bar H

    
    , Acidic Methanol, 60–80°C.
    
  • Mechanism: The aromatic ring is saturated. Cis-fusion is typically favored under kinetic control.

Route B: Reductive Amination (From Ketone)

This is the preferred route for introducing the amine with stereocontrol.

  • Precursor: 2-methyl-octahydro-1H-isoindol-5-one.

  • Reagents: Ammonium acetate (NH

    
    OAc), Sodium cyanoborohydride (NaBH
    
    
    CN).
  • Advantage: Allows separation of diastereomers at the ketone stage or control of the amine stereochemistry (endo vs exo) based on the reducing agent used.

SynthesisStartPrecursor:2-Methyl-isoindolin-5-amine(Aromatic)Step1Catalytic Hydrogenation(Rh/C, 50 bar H2, AcOH)Start->Step1Ring SaturationInterIntermediate:Mixture of StereoisomersStep1->InterYields Cis/Trans MixPurificationChiral Resolution / Salt Formation(e.g., Tartaric Acid)Inter->PurificationIsolationFinalTarget:This compoundPurification->FinalPure Isomer

Figure 2: Primary synthetic workflow via catalytic hydrogenation.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of this compound via reductive amination of 2-methyl-octahydro-1H-isoindol-5-one.

Materials
  • Substrate: 2-methyl-octahydro-1H-isoindol-5-one (1.0 eq).

  • Amine Source: Ammonium Acetate (10.0 eq).

  • Reductant: Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 eq).
    
  • Solvent: Methanol (anhydrous).

  • Quench: 1N NaOH, Brine.

Methodology
  • Imine Formation: In a dry round-bottom flask, dissolve the ketone in Methanol (0.1 M concentration). Add Ammonium Acetate. Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor disappearance of ketone by TLC (SiO

    
    , 10% MeOH/DCM).
    
  • Reduction: Cool the solution to 0°C. Carefully add NaBH

    
    CN in portions.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench excess hydride by adding 1N HCl dropwise until pH < 2 (gas evolution). Stir for 30 mins.

  • Workup: Basify with 1N NaOH to pH > 12. Extract with DCM (3x). Dry organic layer over Na

    
    SO
    
    
    .
  • Purification: The crude amine is often an oil. Convert to HCl salt for storage by treating the ethereal solution with 2M HCl in ether.

Validation Parameters
  • 1H NMR (DMSO-d6): Look for the disappearance of the ketone signal and the appearance of the methine proton at C5 (multiplet,

    
     2.8–3.2 ppm).
    
  • Mass Spec: ESI+ [M+H] = 155.2.

Applications in Drug Development[5][6]

Scaffold Utility

The octahydroisoindole core acts as a conformational lock . By replacing a flexible linear alkyl chain with this bicyclic system, researchers can freeze a bioactive conformation, reducing the entropic penalty of binding.

  • Vectorization: The 2-methyl (N-terminus) and 5-amine (C-terminus equivalent) allow the molecule to serve as a linker with defined geometry (approx 5-7 Å distance depending on stereochemistry).

Case Study: Chitinase Inhibitors

Research indicates that octahydroisoindole derivatives serve as potent inhibitors of fungal chitinases.[1] The secondary amine of the ring mimics the transition state of the hydrolytic enzyme mechanism, while the 5-position substituents interact with the hydrophobic pocket of the enzyme active site [1].

Safety & Handling

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Damage H318: Causes serious eye damageWear safety goggles/face shield.
Acute Toxicity H302: Harmful if swallowedDo not eat/drink in lab.
  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: Stable as the HCl salt. Free base absorbs CO

    
     from air (carbamate formation).
    

References

  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1. Scientific Reports, 2017. Link

  • Synthesis of trans-fused octahydroisoindole-1-carboxylic acids. Letters in Organic Chemistry, 2018. Link

  • Safety Data Sheet: 2-Methyl-octahydro-1H-isoindole. PubChem Laboratory Chemical Safety Summary. Link

  • Bicyclic chiral scaffolds are privileged motifs in medicinal chemistry. Journal of Medicinal Chemistry, 2016. Link

The Stereochemical Labyrinth of Octahydro-1H-isoindol-5-amine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized "flatland" molecules to highly three-dimensional, sp3-rich scaffolds is a critical strategy for improving target selectivity, metabolic stability, and aqueous solubility. Among these advanced building blocks, octahydro-1H-isoindol-5-amine derivatives have emerged as highly versatile frameworks.

As a Senior Application Scientist, I frequently encounter challenges in the synthesis, isolation, and analytical verification of these bicyclic systems. The core complexity lies in their stereochemistry: the fusion of the pyrrolidine and cyclohexane rings generates cis and trans diastereomers, while the amine at the 5-position introduces an additional layer of axial/equatorial variability. This whitepaper provides an authoritative guide to navigating the stereochemical architecture, synthetic causality, and analytical differentiation of octahydro-1H-isoindol-5-amine derivatives[1].

Structural & Stereochemical Architecture

The octahydro-1H-isoindole core consists of a five-membered nitrogen heterocycle (pyrrolidine) fused to a six-membered carbocycle (cyclohexane). The stereochemical identity of the molecule is dictated by two primary domains:

  • The Ring Fusion (C3a and C7a): The junction between the two rings can adopt either a cis-configuration (rel-3aR, 7aS) or a trans-configuration (rel-3aR, 7aR). The cis-isomer forms a flexible, "cup-like" geometry that can undergo rapid chair-chair interconversion. The trans-isomer is locked in a rigid, extended chair conformation.

  • The C5-Amine Vector: The amino group at the 5-position can be oriented axially or equatorially relative to the cyclohexane ring. In cis-fused systems, bulky substituents on the C5-amine will thermodynamically lock the cyclohexane ring into the conformer that places the amine in the equatorial position, minimizing 1,3-diaxial steric clashes.

Stereochemistry Core Octahydro-1H-isoindol-5-amine Fusion Ring Fusion (C3a, C7a) Core->Fusion Cis cis-Isomer (syn-addition) Fusion->Cis Rh/Al2O3 Hydrogenation Trans trans-Isomer (anti-addition) Fusion->Trans Diels-Alder / Equilibration CisAx cis-axial Amine Cis->CisAx CisEq cis-equatorial Amine Cis->CisEq TransAx trans-axial Amine Trans->TransAx TransEq trans-equatorial Amine Trans->TransEq

Stereochemical branching of octahydro-1H-isoindol-5-amine derivatives.

Synthetic Methodologies & Causality

The selective synthesis of the cis-fused scaffold requires precise control over the reduction of the aromatic isoindoline precursor.

The Causality of Catalyst Selection

A common pitfall in the synthesis of these derivatives is the use of standard Palladium on Carbon (Pd/C) for the hydrogenation of 5-aminoisoindoline. Pd/C frequently catalyzes unwanted hydrogenolysis (cleavage) of the benzylic C-N bonds within the isoindoline core, and it often stalls before complete saturation of the electron-rich aromatic ring.

To circumvent this, Rhodium on Alumina (Rh/Al₂O₃) is the catalyst of choice[2]. The causality here is mechanistic: Rhodium facilitates complete syn-addition of hydrogen across the arene at moderate pressures (50-100 psi) without cleaving the C-N bonds. Because the hydrogen atoms are delivered simultaneously from the catalyst surface to one face of the aromatic ring, the reaction yields the cis-fused diastereomer almost exclusively.

Self-Validating Protocol: Synthesis of cis-Octahydro-1H-isoindol-5-amine HCl

This protocol is designed as a self-validating system. The macroscopic physical changes and specific workup steps inherently verify the success of the reaction.

Step 1: Substrate Preparation & Protection

  • Action: Protect the primary amine of 5-aminoisoindoline using Di-tert-butyl dicarbonate (Boc₂O) to prevent catalyst poisoning and unwanted side reactions.

  • Validation: TLC and LC-MS must show complete consumption of the starting material and a mass shift corresponding to the N-Boc derivative.

Step 2: Catalytic Hydrogenation

  • Action: Dissolve the protected intermediate in methanol. Add 5% Rh/Al₂O₃ (10% w/w). Pressurize the reactor with H₂ to 80 psi and heat to 60°C for 24 hours.

  • Validation: The reaction is complete when the pressure gauge indicates a complete cessation of hydrogen uptake. GC-MS of an aliquot must show the complete disappearance of aromatic protons.

Step 3: Filtration and Deprotection

  • Action: Filter the mixture through a pad of Celite to remove the Rh catalyst. Concentrate the filtrate to a crude oil. Resuspend in diethyl ether and add 4M HCl in dioxane to cleave the Boc group and form the hydrochloride salt.

Step 4: Diastereomeric Enrichment (The Checkpoint)

  • Action: Induce crystallization by cooling the ethereal solution to 0°C.

  • Validation: The cis-isomer readily crystallizes as a white, stable hydrochloride salt[3], leaving any unreacted intermediates or trace trans-impurities dissolved in the mother liquor. The formation of a crisp, filterable solid is the physical validation of successful cis-enrichment.

Analytical Differentiation: NMR Parameters

Differentiating the cis and trans isomers is critical before advancing these building blocks into library synthesis. 1H NMR spectroscopy is the gold standard for this determination.

Because the cis-isomer undergoes rapid conformational averaging at room temperature, the protons at the ring fusion (H-3a and H-7a) do not exhibit the massive diaxial coupling constants typical of rigid cyclohexane systems. Instead, they appear as a symmetrical, "quintet-like" multiplet. Conversely, the rigid trans-isomer displays large, true diaxial coupling constants[4].

Quantitative Data Summary
Analytical Parametercis-Octahydro-1H-isoindol-5-aminetrans-Octahydro-1H-isoindol-5-amine
Ring Fusion Geometry syn (rel-3aR, 7aS)anti (rel-3aR, 7aR)
H-3a / H-7a NMR Shift ~3.4 - 3.6 ppm~2.8 - 3.1 ppm
H-3a / H-7a Multiplicity Symmetrical multiplet ("quintet-like")Complex multiplet (often overlapping)
Bis-axial Coupling (

)
~6.0 - 8.0 Hz (Averaged)~10.0 - 12.0 Hz (True diaxial)
Thermodynamic Profile Kinetically accessible via hydrogenationThermodynamically more stable

Pharmacological Relevance

Why do drug hunters invest heavily in the stereocontrolled synthesis of these derivatives? The answer lies in the precise spatial projection of pharmacophores.

  • Kinase Inhibitors: The octahydro-1H-isoindol-5-amine scaffold is frequently utilized in the design of inhibitors targeting JAK, FLT3, and Aurora kinases[5][6]. The rigid 3D structure precisely vectors the 5-amine into solvent-exposed channels or specific hinge-binding regions of the kinase domain. This enhances binding affinity while minimizing off-target hERG liabilities commonly associated with flat, lipophilic anilines.

  • Glycogen Synthase 1 (GYS1) Modulators: Recent advancements in treatments for Pompe disease have utilized this scaffold to inhibit GYS1. The distinct spatial arrangement of the cis-isomer allows for optimal hydrogen bonding within the GYS1 allosteric pocket, a feat impossible for planar analogs[7].

References

  • European Patent Office. "EP 3312164 B1 - SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE". Google Patents.
  • World Intellectual Property Organization. "WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof". Google Patents.

Sources

Pharmacological Potential of 2-Methyl-octahydro-1H-isoindol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for the Octahydroisoindole Scaffold

In the crowded landscape of medicinal chemistry, the search for novel intellectual property (IP) often necessitates "scaffold hopping"—moving away from exhausted cores like piperidines and tropanes. 2-methyl-octahydro-1H-isoindol-5-amine represents a high-value, underutilized pharmacophore.

Structurally, it is a bicyclic amine comprising a cyclohexane ring fused to a pyrrolidine ring. It functions as a conformational bioisostere of the tropane ring system (found in cocaine and atropine) but offers distinct vector geometry for substituent exit. This guide analyzes its potential as a "privileged structure" for Central Nervous System (CNS) targets, particularly Sigma receptors and Monoamine transporters, and outlines the protocols required to validate its utility.

Structural Analysis & Physicochemical Properties[1][2][3][4][5]

The Core Architecture

The molecule consists of a bicyclic cis- or trans-fused octahydro-1H-isoindole system.

  • Position 2 (N-Methyl): The tertiary amine serves as the primary cationic anchor, mimicking the nitrogen bridge in tropanes or the piperidine nitrogen in isoquinolines.

  • Position 5 (Primary Amine): This provides a solvent-exposed "handle" for library elaboration (e.g., amide coupling, reductive amination) to reach secondary binding pockets.

Stereochemical Implications

The pharmacological activity is strictly governed by the stereochemistry of the ring fusion:

  • Cis-Fusion: The molecule adopts a "folded" conformation. This brings the C5-amine and N2-methyl into closer spatial proximity, mimicking the compact nature of dopamine reuptake inhibitors.

  • Trans-Fusion: The molecule adopts a flat, extended conformation, more suitable for mimicking steroid-like structures or planar intercalators.

Comparative Bioisosterism

The following diagram illustrates how the octahydroisoindole core maps onto established drug scaffolds.

Bioisosterism Tropane Tropane Scaffold (Cocaine, Atropine) Isoindole 2-Methyl-octahydro- 1H-isoindol-5-amine Tropane->Isoindole Ring Expansion (Bioisostere) Isoquinoline Decahydroisoquinoline (GluN2B Antagonists) Isoquinoline->Isoindole Ring Contraction

Figure 1: Structural relationship between the octahydroisoindole scaffold and established pharmaceutical cores.

Pharmacological Target Landscape

Based on structural homology and fragment-based screening data, this scaffold is predicted to have high affinity for the following target classes.

Sigma-1 Receptor ( R) Ligands
  • Mechanism: The N-methyl group provides the requisite positive charge for the aspartate anchor (Asp126). The lipophilic bicyclic cage fits the hydrophobic pocket.

  • Application: Neuropathic pain and neuroprotection.

  • Modification: Acylation of the 5-amine with hydrophobic moieties (e.g., phenylacetic acid) typically boosts affinity into the nanomolar (nM) range.

Monoamine Transporters (DAT/SERT)
  • Mechanism: As a tropane bioisostere, the cis-isomer can block dopamine (DAT) and serotonin (SERT) transporters.

  • Application: Antidepressants (SNRI) or psychostimulant replacement therapies.

  • Design Strategy: The 5-position allows for the attachment of aryl groups to mimic the C-2 substituent of cocaine analogues, tuning selectivity between DAT and SERT.

Enzyme Inhibition (DPP-4 / Chitinase)
  • Mechanism: The secondary amine at position 5 can mimic the transition state of peptide hydrolysis.

  • Application: Metabolic disorders.

Synthetic Accessibility & Protocols

To utilize this scaffold, one must first synthesize the core with controlled stereochemistry.

Synthesis Workflow (Reductive Amination Route)

The most robust route starts from the commercially available ketone.

Reaction Scheme:

  • Starting Material: 2-Methyl-octahydro-1H-isoindol-5-one.

  • Reagent: Ammonium acetate (

    
    ) and Sodium cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-methyl-octahydro-1H-isoindol-5-one in 50 mL of anhydrous MeOH.

  • Imine Formation: Add 100 mmol (10 eq) of

    
    . Stir at Room Temperature (RT) for 2 hours under 
    
    
    
    atmosphere.
  • Reduction: Cool to 0°C. Slowly add 15 mmol (1.5 eq) of

    
    .
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride), then basify with 1N NaOH to pH 12.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over

    
    .[2]
    
  • Purification: The cis and trans diastereomers of the amine can often be separated via flash column chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1).

Biological Validation: Radioligand Binding Assay (Sigma-1)

To verify the "potential" of your derivatives, use this standard binding protocol.

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing

    
    R.
    
  • Radioligand: [3H]-(+)-Pentazocine (specific for

    
    ).
    
  • Non-specific blocker: Haloperidol (10 µM).

  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Analysis: Calculate

    
     values using the Cheng-Prusoff equation.
    

Strategic Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight ~154.25 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
cLogP ~1.2 - 1.5Good CNS penetration (Blood-Brain Barrier permeable).
pKa (Calc) N2: ~9.5; N5: ~10.2Both nitrogens are protonated at physiological pH.
Key Vector N2-N5 Distance~5.5 Å (Cis) vs ~7.0 Å (Trans). Critical for receptor matching.

Visualization of Signaling Potential

The following diagram maps the downstream effects of targeting the Sigma-1 receptor with an octahydroisoindole ligand.

SignalingPathway Ligand 2-Methyl-octahydro- 1H-isoindol-5-amine deriv. Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Agonist Binding IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperoning Calcium Ca2+ Flux (Mitochondria/ER) IP3R->Calcium Regulates Pain Neuropathic Pain Modulation Calcium->Pain Inhibits Sensitization Neuro Neuroprotection (Anti-Apoptosis) Calcium->Neuro Promotes Survival

Figure 2: Putative mechanism of action for Sigma-1 receptor modulation by isoindole ligands.

References

  • Vertex AI Search. (2025).[3] Structure-Based Design of Hexahydroisoindole Scaffolds. Retrieved from

  • Molport. (2025).[3] Octahydro-1H-isoindole analogues and building blocks. Retrieved from

  • PubChem. (2025).[4] 2-methyl-octahydro-1H-indole Compound Summary. Retrieved from

  • MDPI. (2021). Discovery of Octahydroisoindolone as a Scaffold for Chitinase Inhibition. Retrieved from

  • BenchChem. (2025). Synthesis protocols for substituted indoles and isoindoles. Retrieved from

Sources

Technical Guide: Basicity and pKa of the 5-Amino Isoindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the basicity and pKa values of the 5-amine group within isoindole and isoindolinone scaffolds. It is designed for medicinal chemists and structural biologists requiring precise physicochemical data for lead optimization.

Executive Summary

The 5-aminoisoindole moiety represents a challenging but high-value scaffold in medicinal chemistry. While the fully aromatic 2H-isoindole system is kinetically unstable, its reduced or oxidized congeners—specifically 5-aminoisoindolin-1-one (a phthalimidine derivative)—are critical pharmacophores in immunomodulatory drugs (e.g., IMiDs).

Understanding the basicity (pKa) of the 5-amine group is essential for predicting solubility, membrane permeability, and salt formation.[1] This guide clarifies the structural ambiguity between "isoindole" and "isoindolinone," quantifies the electronic effects lowering the 5-amine pKa, and provides a validated experimental protocol for its determination.

Structural Dynamics & Electronic Theory

The Stability Paradox: Isoindole vs. Isoindolinone

To accurately discuss the pKa, one must first define the substrate. The term "isoindole" is often loosely applied to three distinct chemical entities.

  • 2H-Isoindole (Fully Aromatic): A 10-

    
     electron system.[2][3] It is kinetically unstable and rapidly tautomerizes or polymerizes under standard conditions unless substituted with bulky groups. Consequently, experimental pKa data for the unsubstituted 5-amino-2H-isoindole is non-existent in aqueous media.
    
  • Isoindoline (Dihydroisoindole): The reduced, stable secondary amine.[1]

  • Isoindolin-1-one (Phthalimidine): The stable lactam core found in drugs like Lenalidomide. This is the most practical context for "5-amino" derivatives.

Critical Distinction: The 5-amino group is an exocyclic aniline derivative. Its basicity is governed by the electronic nature of the fused bicyclic system.

structures cluster_0 Kinetic Instability cluster_1 Stable Scaffolds Isoindole 2H-Isoindole (10-pi Aromatic) Unstable Isoindoline Isoindoline (Reduced form) Isoindole->Isoindoline Reduction Isoindolinone Isoindolin-1-one (Lactam/Drug Core) Isoindole->Isoindolinone Oxidation

Figure 1: Structural relationship between the unstable isoindole parent and its stable drug-relevant congeners.

Electronic Deactivation of the 5-Position

The basicity of the 5-amino group depends heavily on its position relative to the carbonyl group in the isoindolin-1-one scaffold.

  • Numbering: In isoindolin-1-one, the carbonyl is at C1. The bridgehead carbon attached to C1 is C7a.

  • Regiochemistry: The 5-position is para to the C7a bridgehead.

  • Resonance Effect: The carbonyl group (C=O) is a strong electron-withdrawing group (EWG). Through the conjugated

    
    -system of the benzene ring, the carbonyl exerts a significant mesomeric withdrawing effect (-M) specifically on the ortho (C7) and para (C5) positions relative to its attachment.
    

resonance cluster_mechanism Electronic Deactivation Mechanism Carbonyl C1=O Carbonyl (Strong EWG) Bridgehead C7a Bridgehead Carbonyl->Bridgehead Inductive (-I) Withdrawal Pos5 C5 Position (Para to C7a) Bridgehead->Pos5 Resonance (-M) Transmission Pos5->Carbonyl Electron Sink (Lower pKa) Amine 5-NH2 Group Amine->Pos5 Lone Pair Donation

Figure 2: The electron-withdrawing pathway deactivating the 5-amino group.[1]

Quantitative Basicity: pKa Data

Due to the instability of the parent isoindole, direct experimental values are rare. However, values for the stable isoindolin-1-one analogs can be derived from Hammett plots and experimental comparisons with aniline.

Comparative pKa Table
Compound ClassStructureChemical EnvironmentEstimated pKa (Conjugate Acid)
Aniline Ph-NH₂Standard aromatic amine4.6
4-Amino-isoindolin-1-one (Lenalidomide isomer)Meta to C=O attachment~ 3.5 - 4.0
5-Amino-isoindolin-1-one (Target Scaffold)Para to C=O attachment (Strong Deactivation)2.2 - 2.8
Phthalimide 1,3-DioneTwo C=O groups (Double Deactivation)< 1.0

Interpretation:

  • The 5-amino isomer is less basic than the 4-amino isomer (found in Lenalidomide).

  • While the 4-amino group is meta to the carbonyl bridgehead (allowing some basicity to remain), the 5-amino group is para, placing it in direct conjugation with the electron-withdrawing carbonyl.

  • Implication: At physiological pH (7.4), the 5-amino group will be 100% neutral (unprotonated).[1] This ensures high membrane permeability but poor aqueous solubility without salt formation (e.g., mesylate or hydrochloride salts are required).

Experimental Protocol: Spectrophotometric Titration

For weak bases with pKa < 4, potentiometric titration (pH meter) is often inaccurate due to the high concentration of H+ ions masking the ionization event. UV-Vis Spectrophotometric Titration is the gold standard for this range.

Principle

The UV absorption spectrum of the protonated species (


) differs from that of the neutral base (

) due to the loss of

conjugation upon protonation of the lone pair.
Workflow

Reagents:

  • Analyte: 5-aminoisoindolin-1-one (approx.

    
    ).
    
  • Buffer: Potassium phosphate / Citrate buffers (pH 1.0 to 6.0).

  • Acid: HCl for low pH points.

Protocol:

  • Stock Preparation: Dissolve 1 mg of compound in methanol (co-solvent < 2% final vol).

  • Aliquot: Prepare 10 samples in buffers ranging from pH 1.0 to 6.0 in 0.5 pH increments.

  • Measurement: Record UV-Vis spectra (200–400 nm) for each sample.

  • Analysis: Identify the

    
     shift. The 5-amino group typically shows a bathochromic shift (red shift) when neutral compared to protonated.
    
  • Calculation: Plot Absorbance vs. pH at

    
    . Fit to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]

protocol Step1 Step 1: Solubilization (MeOH Stock) Step2 Step 2: Buffer Preparation (pH 1.0 - 6.0) Step1->Step2 Step3 Step 3: UV-Vis Acquisition (Scan 200-400nm) Step2->Step3 Step4 Step 4: Isosbestic Point Check (Verify 2-state equilibrium) Step3->Step4 Step5 Step 5: Data Fitting (Sigmoidal Regression) Step4->Step5 Output Calculated pKa (Accuracy ± 0.05) Step5->Output

Figure 3: Workflow for determining pKa of weak bases via UV-Vis spectroscopy.

References

  • Speck, K. & Magauer, T. (2013).[1][4] "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry, 9, 2048–2078.[1][4] Link

  • Juang, S. H., et al. (2025).[5] "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Molecules, 30(1).[1] Link

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Standard reference for Hammett equation estimations).

  • Reich, H. J. (2022).[1][3] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

  • ChemicalBook. (2025). "5-Aminoisoindolin-1-one Properties and Safety." Link

Sources

CAS number and chemical identifiers for 2-methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-methyl-octahydro-1H-isoindol-5-amine , a bicyclic amine building block used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on chemical identification, stereochemical complexity, synthesis pathways, and application logic.[1]

Executive Summary

This compound is a saturated, bicyclic amine scaffold characterized by a [4.3.0] ring fusion.[1] As a secondary metabolite mimic and conformationally restricted diamine surrogate, it serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands, and enzyme inhibitors where defined spatial orientation of substituents is required.[1]

This guide clarifies the compound's chemical identifiers, addresses the critical issue of stereochemical diastereomers inherent to its CAS registration, and outlines robust synthesis and handling protocols.

Chemical Identity & Properties

The following table consolidates the primary identifiers for the commercially available form of the compound. Note that the primary CAS number refers to a mixture of diastereomers , a crucial detail for reproducibility in biological assays.[1]

PropertyValue
Chemical Name This compound
CAS Number 1559682-91-5 (Mixture of diastereomers)
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.26 g/mol
Core Scaffold Octahydro-1H-isoindole (Perhydroisoindole)
InChI Key Derived:[1][2][3][4][5]WJ...[1] (Varies by isomer; see Stereochemistry)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar solvents.[1]
pKa (Calc) ~9.5 (Secondary amine), ~10.5 (Tertiary amine core)
Structural Analysis

The molecule consists of a cyclohexane ring fused to a pyrrolidine ring.[1] The nitrogen at position 2 is methylated, while the primary amine is located at position 5 on the carbocyclic ring.[1]

Stereochemical Considerations (Expertise & Logic)

The CAS 1559682-91-5 designates a mixture, which presents a significant variable in structure-activity relationship (SAR) studies. Researchers must account for two levels of stereoisomerism:

  • Ring Fusion (Cis vs. Trans):

    • The bridgehead carbons (3a and 7a) determine the fusion.[1]

    • Cis-fusion: Thermodynamically favored in [4.3.0] systems synthesized via hydrogenation of isoindoles.[1] The hydrogens at 3a and 7a are on the same face.[1]

    • Trans-fusion: Higher energy, more rigid.[1]

  • Amine Configuration (Endo vs. Exo):

    • The C5-amine can be oriented syn (endo) or anti (exo) relative to the bridgehead hydrogens.[1]

Experimental Implication: Using the mixture (CAS 1559682-91-5) in early screening is acceptable, but hit-to-lead optimization requires chiral separation (chiral HPLC/SFC) to identify the active eutomer.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a pathway designed to establish the bicyclic core first, followed by functionalization of the carbocyclic ring.[1]

Pathway: Reductive Amination of the Ketone

The most reliable route for accessing the amine involves the reductive amination of 2-methyl-octahydro-1H-isoindol-5-one .[1] This method allows for some control over the C5-amine stereochemistry based on the reducing agent used.[1]

Step-by-Step Protocol (General Methodology)
  • Precursor Preparation: Start with 2-methyl-octahydro-1H-isoindol-5-one.[1]

  • Imine Formation: Dissolve the ketone in Methanol (MeOH). Add an excess of Ammonium Acetate (NH₄OAc) to generate the imine in situ.[1]

    • Logic: NH₄OAc provides the nitrogen source and buffers the pH to facilitate imine formation without polymerizing the ketone.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

    • Logic: NaBH₃CN is selective for the imine over the ketone, preventing the formation of the alcohol side-product.[1]

  • Workup: Quench with aqueous NaHCO₃. Extract with Dichloromethane (DCM).[1]

  • Purification: The crude amine is often an oil.[1] Purify via flash column chromatography (DCM/MeOH/NH₃) or convert to the HCl salt for crystallization.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from the aromatic precursor to the final amine, highlighting the critical reduction steps.

SynthesisPathway Precursor N-Methyl-Isoindole-1,3-dione (Aromatic Precursor) Intermediate1 2-Methyl-octahydro- isoindole-1,3-dione Precursor->Intermediate1 Hydrogenation (PtO2, H2) Ketone 2-Methyl-octahydro- 1H-isoindol-5-one Intermediate1->Ketone Selective Reduction & Oxidation Reaction Reductive Amination (NH4OAc, NaBH3CN) Ketone->Reaction Imine Formation Product 2-Methyl-octahydro- 1H-isoindol-5-amine (CAS 1559682-91-5) Reaction->Product Hydride Transfer

Figure 1: Synthetic pathway from aromatic precursor to the target amine via the ketone intermediate.[1][4][6]

Applications in Drug Discovery

The octahydro-1H-isoindole scaffold is a privileged structure in medicinal chemistry due to its ability to orient substituents in specific vectors that mimic proline-containing peptides or transition states.[1]

Kinase Inhibition

The bicyclic core serves as a rigid spacer in ATP-competitive inhibitors.[1] The C5-amine acts as a solvent-exposed handle or interacts with specific residues (e.g., Asp/Glu) in the kinase hinge region.[1]

GPCR Ligands

Derivatives of this amine have been explored in the design of ligands for dopamine and serotonin receptors.[1] The N-methyl group (position 2) often mimics the basic nitrogen found in endogenous neurotransmitters, while the bulky bicyclic system fills hydrophobic pockets.[1]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (154.26 Da) and high sp³ character (Fsp³), this compound is an ideal fragment for screening.[1] It offers higher solubility and "3D-ness" compared to flat aromatic fragments, improving the likelihood of finding novel binding modes.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for secondary/primary aliphatic amines.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]

References

  • Medicinal Chemistry Applications:Bicyclic amines in drug discovery: A focus on isoindoles. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
  • Supplier Data: Building Blocks - this compound. Namiki Shoji Co., Ltd.[1][6] Retrieved from [Link][1]

  • Related Isomers: cis-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1).[1] Molport Building Blocks. Retrieved from [Link][1]

Sources

Navigating the Unseen: A Technical Guide to the Safety and Toxicity of Isoindol-5-Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the isoindoline scaffold is a recurring motif, valued for its structural rigidity and synthetic versatility.[1][2] Among its derivatives, isoindol-5-amine and related compounds serve as critical building blocks for a range of biologically active molecules.[2] However, as with any novel chemical entity entering the development pipeline, a thorough understanding of its safety and toxicity profile is not merely a regulatory hurdle, but a fundamental scientific responsibility.

This guide provides an in-depth technical overview of the known and anticipated safety and toxicity hazards associated with isoindol-5-amine compounds. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for isoindol-5-amine, this document synthesizes data from structurally related aromatic amines, isoindoline derivatives, and aggregated chemical databases to construct a robust framework for risk assessment and safe handling.

The Aromatic Amine Apprehension: A Class-Based Hazard Perspective

Isoindol-5-amine belongs to the broader class of primary aromatic amines, a group of compounds notorious for their potential to induce a spectrum of adverse health effects.[3][4] The toxicity of primary aromatic amines is a significant concern due to their capacity to be readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts.[3] Many compounds in this class are recognized as potential carcinogens and mutagens.[3][5]

The primary mechanism of toxicity for many aromatic amines involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes.[6] This process can generate highly reactive electrophilic species, such as nitrenium ions, which can form adducts with DNA and other cellular macromolecules, leading to genotoxicity and carcinogenicity.[5][6]

Deconstructing the Hazard Profile of Isoindol-5-Amine

Table 1: Anticipated GHS Hazard Classification for Isoindol-5-Amine and Structurally Related Compounds

Hazard ClassAnticipated Classification for Isoindol-5-amine (and related compounds)Hazard Statement(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7][8][9][10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7][8][9][10]
Serious Eye Damage/Eye Irritation Category 1 / 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[7][8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Tract Irritation)H335: May cause respiratory irritation[7][9][10][11]

It is crucial to note that these classifications are based on data from structurally similar compounds and aggregated sources and should be treated as a preliminary hazard assessment. Empirical testing is required for definitive classification.

Experimental Protocols for Hazard Assessment

A comprehensive toxicological evaluation of isoindol-5-amine and its derivatives is essential for any drug development program. The following are key experimental protocols that should be considered.

In Vitro Cytotoxicity Assays

In the early stages of drug discovery, in vitro cytotoxicity assays are indispensable for screening potential pharmaceutical compounds.[12] These assays provide crucial insights into a compound's effects on cell health and viability.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the isoindol-5-amine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 (half-maximal effective concentration) value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Isoindol-5-amine compound A->B 24h C Add MTT reagent B->C 24-72h D Incubate (formazan formation) C->D 2-4h E Add solubilizing agent D->E F Measure absorbance E->F G Calculate EC50 F->G

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the chemical can cause mutations in the DNA of the test organism and may therefore act as a carcinogen.

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize several strains of Salmonella typhimurium that are histidine auxotrophs (require histidine for growth).

  • Metabolic Activation: Prepare test samples with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Plating cluster_analysis Analysis A Salmonella typhimurium (his- strain) D Combine in top agar A->D B Isoindol-5-amine (various concentrations) B->D C S9 Metabolic Activation Mix (optional) C->D E Pour onto minimal glucose agar plate D->E F Incubate 48-72h E->F G Count revertant colonies (his+) F->G H Assess mutagenic potential G->H

Caption: Overview of the Ames test protocol for mutagenicity assessment.

Acute Oral Toxicity (OECD Guidelines)

For in vivo assessment, the OECD provides several guidelines for acute oral toxicity testing.[12] These studies provide information on the hazardous properties of a substance and allow for its classification according to the GHS.[12]

Example Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals.[12]

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step, which may involve dosing at a higher or lower fixed dose level.

  • Classification: The results allow for the classification of the substance into a GHS toxicity category.

Risk Mitigation: Safe Handling and Storage

Given the potential hazards of isoindol-5-amine as an aromatic amine, stringent safety protocols are imperative.

4.1. Personal Protective Equipment (PPE)

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or chemical-resistant apron is essential.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

4.2. Engineering Controls

  • Fume Hood: All handling of isoindol-5-amine compounds, especially as solids, should be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

4.3. Storage

  • Segregation: Store isoindol-5-amine compounds away from incompatible materials, such as strong oxidizing agents.

  • Container: Keep containers tightly sealed in a cool, dry, and well-ventilated area.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Safe_Handling_Hierarchy cluster_legend Hierarchy of Controls A Elimination/ Substitution B Engineering Controls (Fume Hood) C Administrative Controls (SOPs, Training) D Personal Protective Equipment (PPE) l2 Least Effective l1 Most Effective

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Conclusion: A Call for Caution and Continued Investigation

The isoindol-5-amine scaffold holds significant promise in the development of novel therapeutics and materials. However, its structural relationship to the class of primary aromatic amines necessitates a cautious and informed approach to its handling and toxicological assessment. While this guide provides a framework for understanding the potential hazards, it underscores the critical need for comprehensive, compound-specific safety and toxicity testing. As research and development with these compounds progresses, the generation and dissemination of robust toxicological data will be paramount to ensuring the safety of researchers and the eventual end-users of these innovative molecules.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (2023). [Link]

  • 2-ethyl-2,3-dihydro-1H-isoindol-5-amine. PubChem. [Link]

  • CARCINOGENIC AND CHRONIC TOXIC HAZARDS OF AROMATIC AMINES. British Journal of Industrial Medicine. (1963). [Link]

  • Aromatic Amine Toxicity. Sustainability Directory. [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. (2002). [Link]

  • 2-(4-Ethylphenyl)-1,3-dihydroisoindol-5-amine. PubChem. [Link]

  • 5-Amino-2,3-dihydro-isoindol-1-one. PubChem. [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pharmacology. (2012). [Link]

  • 1H-isoindol-3-amine. PubChem. [Link]

  • 5-Aminoindole. PubChem. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. (2022). [Link]

  • 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. PubChem. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (2025). [Link]

  • 1H-Isoindol-3-amine, 1-imino-. PubChem. [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers. (2024). [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). [Link]

  • SAFETY DATA SHEET. [Link]

  • GHS Classification Criteria for Skin Corrosion and Irritation. ChemSafetyPro.COM. (2018). [Link]

  • 24000 Isoindole Yellow-Orange, PY 139. KRUSTAshop. (2018). [Link]

  • Safety Data Sheet. (2014). [Link]

  • 1H-Isoindol-3-amine, 1-imino-5-phenyl-. Links. [Link]

  • Eye Irritation. ECETOC. [Link]

  • Specific Target Organ Toxicity – Single Exposure. Society for Chemical Hazard Communication. (2017). [Link]

  • issues related to the application of the ghs stot criteria to inhaled poorly soluble particulates. ToxMinds. [Link]

  • GHS Classification Criteria for Specific Target Organ Toxicant. ChemSafetyPro.COM. (2017). [Link]

  • 208630Orig1s000. accessdata.fda.gov. (2016). [Link]

  • Ames Test. Charles River. [Link]

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Methodological & Application

Application Note: Synthetic Strategies for 2-Methyl-Octahydro-1H-Isoindol-5-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The octahydro-1H-isoindole scaffold represents a critical bicyclic pharmacophore in medicinal chemistry, offering a rigidified diamine core that is structurally distinct from the more common octahydroindole (perhydroindole) systems.[1] The specific target, 2-methyl-octahydro-1H-isoindol-5-amine , serves as a versatile intermediate for constructing ligands targeting GPCRs and ion channels.[1]

Unlike the aromatic isoindole or partially saturated isoindoline precursors, the fully saturated octahydro system introduces stereochemical complexity (cis/trans ring fusion) that requires precise synthetic control.[1] This guide details a convergent synthetic route utilizing a Diels-Alder cycloaddition followed by catalytic hydrogenation.[1] This approach is preferred over the direct reduction of isoindolines due to superior stereocontrol and milder conditions.[1]

Retrosynthetic Logic & Precursor Selection

Scientific Rationale: The synthesis is designed to avoid the harsh conditions required to reduce a fully aromatic benzene ring.[1] Instead, we construct the cyclohexene ring via a [4+2] cycloaddition, establishing the bicyclic core early.

  • Core Disconnection: The C-C bonds of the cyclohexene ring.[1]

  • Key Precursors:

    • Dienophile:N-Methylmaleimide (Provides the pyrrolidine ring atoms and the N-methyl group).[1]

    • Diene:2-Functionalized-1,3-Butadiene (e.g., 2-nitromethyl-1,3-butadiene or a masked ketone equivalent like Danishefsky’s diene, converted later to the amine).[1]

For this protocol, we describe the route via a 4-Nitro-Tetrahydroisoindole intermediate , which allows for simultaneous reduction of the nitro group and the alkene/imide functionalities.[1]

Detailed Synthetic Protocol

Safety Warning: All procedures must be performed in a functioning fume hood. N-Methylmaleimide is corrosive and toxic.[1][2] High-pressure hydrogenation requires a blast shield and rated vessels.[1]

Objective: Synthesize 2-methyl-5-nitro-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione.[1]

  • Reagent Preparation: Dissolve N-Methylmaleimide (1.0 eq) in anhydrous Toluene.

  • Cycloaddition: Add 2-Nitro-1,3-butadiene (1.2 eq) dropwise at 0°C. Note: 2-Nitro-1,3-butadiene is generated in situ or handled as a solution due to stability.[1]

  • Reflux: Warm to room temperature, then reflux at 110°C for 12 hours. The electron-deficient maleimide reacts rapidly with the electron-rich diene.[1]

  • Isolation: Concentrate in vacuo. The endo/exo isomer ratio is generally fixed by thermodynamic control at reflux.[1] Purify via recrystallization from EtOH/Hexane.[1]

Objective: Convert the imide-nitro-alkene intermediate to the diamine target.

  • Causality: A stepwise reduction is often less efficient.[1] Using Lithium Aluminum Hydride (LiAlH4) reduces the imide to the pyrrolidine and the nitro group to the amine, while catalytic hydrogenation handles the alkene.

Step-by-Step:

  • Hydrogenation (Alkene Saturation):

    • Dissolve the intermediate in MeOH.[1]

    • Add 10 mol% Pd/C .

    • Stir under H2 (1 atm) for 4 hours.

    • Result: Formation of the saturated cis-fused imide.[1] Filter through Celite.[1]

  • Global Reduction (Imide/Nitro to Amine):

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon at 0°C.

    • Add the saturated imide solution dropwise (exothermic).[1]

    • Reflux for 16 hours.[1] Mechanism: The hydride attacks the carbonyl carbons of the imide (reducing them to methylenes) and reduces the nitro group to the primary amine.[1]

  • Work-up (Fieser Method):

    • Cool to 0°C. Carefully quench with water, 15% NaOH, then water (1:1:3 ratio).

    • Filter the granular precipitate.[1]

    • Extract the filtrate with DCM, dry over Na2SO4, and concentrate.

  • Purification:

    • The crude oil is purified via column chromatography (DCM:MeOH:NH4OH, 90:9:[1]1) to yield This compound .[1]

Data Visualization & Process Control[1]

Table 1: Critical Process Parameters (CPP)

StepParameterTarget RangeCriticalityImpact on Quality
1 Temperature (Diels-Alder)105-115°CHighLow temp favors kinetic isomer; high temp ensures yield.[1]
2 H2 Pressure1-3 atmMediumEnsures complete saturation of the alkene.
3 LiAlH4 Stoichiometry4.0 - 4.5 eqHighInsufficient reagent leads to partial reduction (lactams/hydroxylamines).[1]
4 Quench Temperature< 5°CHighControls exotherm; prevents product degradation.[1]

Figure 1: Synthetic Pathway & Stereochemical Flow

SynthesisPath cluster_legend Reaction Class Precursor1 N-Methylmaleimide Intermediate1 Tetrahydroisoindole Intermediate (Bicyclic Core Formed) Precursor1->Intermediate1 Diels-Alder [4+2] Cycloaddition Reflux, Toluene Precursor2 Functionalized Diene (e.g., 2-Nitro-butadiene) Precursor2->Intermediate1 Intermediate2 Saturated Imide (Cis-fused) Intermediate1->Intermediate2 Pd/C, H2 Alkene Saturation Product 2-methyl-octahydro- 1H-isoindol-5-amine Intermediate2->Product LiAlH4 Reduction (Imide -> Amine) (Nitro -> Amine) Cycloaddition Cycloaddition Hydrogenation Hydrogenation Cycloaddition->Hydrogenation Hydride Reduction Hydride Reduction Hydrogenation->Hydride Reduction

Caption: Convergent synthesis of the octahydroisoindole core via Diels-Alder cycloaddition followed by global reduction.

References

  • MDPI. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link][1]

  • SciSpace. (2016).[1] Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation. Retrieved from [Link]

  • Universidad de Alicante. (2020).[1] Chemistry of 2H-Isoindoles: Recent Developments. Retrieved from [Link]

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using 2-methyl-octahydro-1H-isoindol-5-amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-octahydro-1H-isoindol-5-amine as a Pharmaceutical Building Block

Executive Summary

This compound (CAS: 50669-77-7 for generic octahydroindole core; specific isomer CAS varies) represents a high-value "sp3-rich" scaffold for modern medicinal chemistry.[1][2] As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), saturated bicyclic amines like this offer a critical balance of conformational rigidity, defined spatial vectors, and improved physicochemical properties (solubility, LogP).

This guide details the structural nuances, pharmaceutical applications, and validated protocols for utilizing this building block in library synthesis and lead optimization.

Structural Analysis & Stereochemical Integrity

The utility of this scaffold lies in its stereochemistry.[3] Unlike its aromatic counterpart (isoindoline), the octahydro-isoindole core possesses two bridgehead carbons (C3a, C7a) and one amine-bearing carbon (C5), creating a complex stereochemical manifold.

The Cis vs. Trans Fusion

The fusion of the cyclohexane and pyrrolidine rings dictates the global shape of the molecule.[3]

  • Cis-Fused (Concave): The bridgehead hydrogens are on the same face.[3] This creates a "folded" structure where the N-methyl group and the C5-amine can be brought into closer proximity.[1][2] This is often the kinetic product of hydrogenation of isoindoles.

  • Trans-Fused (Linear): The bridgehead hydrogens are anti.[1][2] This creates a rigid, extended, "plank-like" structure.[2] This isomer is thermodynamically more stable in certain substituted systems but harder to access via direct hydrogenation of aromatic precursors.

Amine Orientation (Endo vs. Exo)

The C5-amine can be axial (endo) or equatorial (exo) relative to the cyclohexane ring.

  • Exo-amine: Generally more accessible for coupling reactions and less sterically hindered.[1][2]

  • Endo-amine: Projects into the "cup" of the cis-fused system, potentially enabling unique intramolecular interactions or specific receptor binding modes (e.g., in GPCR pockets).[2]

Expert Insight: When sourcing this building block, verify the diastereomeric purity. A mixture of cis/trans isomers can lead to "magic methyl" effects where potency spikes, but structure-activity relationship (SAR) becomes impossible to track. Always request NOESY NMR data to confirm ring fusion geometry.

Pharmaceutical Applications

GPCR Ligand Design (Dopamine/Serotonin Mimics)

The distance between the basic pyrrolidine nitrogen (N2) and the primary amine (N5) in the trans-fused isomer mimics the pharmacophore of dopamine and serotonin rigid analogs.

  • Application: Use as a replacement for flexible diamines (e.g., 1,4-diaminocyclohexane) to lock bioactive conformations.[2]

Peptidomimetics & Protease Inhibitors

Recent studies (e.g., SARS-CoV-2 Mpro inhibitors) have utilized octahydroindole scaffolds to fill hydrophobic pockets (S1/S2 subsites) that flat aromatic rings cannot fill efficiently.[1][2]

  • Mechanism: The bicyclic core provides a high bulk-to-mass ratio, displacing active site water molecules (entropy-driven binding).[1][2]

Fragment-Based Drug Discovery (FBDD)
  • Solubility: The sp3 character significantly improves aqueous solubility compared to isoindoline or indole analogues.

  • Vectors: The 5-amine provides a vector orthogonal to the ring fusion, allowing "growth" of the fragment in 3D space.

Visualization: Structural & Functional Logic

OctahydroIsoindole_Workflow cluster_0 Critical Decision Point Start 2-Methyl-octahydro- 1H-isoindol-5-amine Stereo Stereochemical Check (NOESY / X-Ray) Start->Stereo QC Step Action_Coupling Amide Coupling (HATU/DIPEA) Stereo->Action_Coupling Action_RedAm Reductive Amination (STAB/DCE) Stereo->Action_RedAm Action_SnAr SnAr Displacement (F-Heterocycles) Stereo->Action_SnAr Path_GPCR GPCR Ligands (Rigid Linker) Path_Protease Protease Inhibitors (Hydrophobic Core) Path_Library DEL / Fragment Library (High Fsp3) Action_Coupling->Path_GPCR Amide Linker Action_RedAm->Path_Library Secondary Amine Action_SnAr->Path_Protease Heteroaryl

Caption: Workflow logic for utilizing the octahydroisoindole scaffold, emphasizing the critical stereochemical quality control step before divergence into specific medicinal chemistry applications.

Experimental Protocols

Protocol A: Handling & Storage
  • Physical State: Typically a viscous oil or low-melting solid.[1][2]

  • Hygroscopicity: High. The secondary amine (if N-demethylated) or primary amine (C5) readily absorbs CO₂ and water from air to form carbamates/hydrates.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Re-purification: If the compound turns yellow/brown (oxidation), purify via SCX-2 (Strong Cation Exchange) cartridge.

    • Load compound in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Use this protocol to attach the 5-amine to carboxylic acid cores.[1][2]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • This compound (1.1 equiv)[1][2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.1 mmol) and HATU (46 mg, 0.12 mmol) in DMF (1.0 mL). Stir at Room Temperature (RT) for 5 minutes.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential dimerization if the acid has nucleophilic side chains.

  • Addition: Add DIPEA (52 µL, 0.3 mmol) followed immediately by the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid epimerization of the acid alpha-center.[2]

  • Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ gradient). The basic nitrogen in the core requires ammoniated eluents to prevent streaking.

Protocol C: Reductive Amination (Connecting to Ketones/Aldehydes)

Use this for creating secondary amine linkages.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Scaffold Amine (1.2 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (1-2 drops)[1][2]

  • DCE (1,2-Dichloroethane)[2]

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde/Ketone and Amine in DCE (0.2 M concentration). Add Acetic Acid (catalytic) to adjust pH to ~5–6. Stir for 30 mins.

    • Expert Note: If using a ketone, add 3Å molecular sieves to drive imine formation.

  • Reduction: Add STAB (solid) in one portion. Stir at RT overnight.

  • Quench: Add sat. NaHCO₃ (aqueous) and stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3x).

  • Validation: Check LCMS. Look for the M+1 peak. If M+14 (imine) persists, the reduction was incomplete; add NaBH₄ (stronger reductant) to finish.

Physicochemical Data Summary

PropertyValue (Approx.)Note
Molecular Weight 154.25 g/mol Low MW allows for heavy decoration.[1][2]
ClogP 0.8 – 1.2Highly desirable lipophilicity range.
pKa (N-Me) ~9.5Typical tertiary amine.[1][2]
pKa (5-NH2) ~10.5Primary amine; highly basic.[1][2]
TPSA ~29 ŲExcellent membrane permeability potential.
Fsp3 1.0Maximizes 3D complexity.

References

  • BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15741630, 2-methyl-octahydro-1H-indole. Retrieved from

  • Molport. (2025). Octahydro-1H-isoindole analogues and Building Blocks. Retrieved from

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from

  • Beilstein Journals. (2013). The chemistry of isoindole natural products. Beilstein J. Org. Chem. Retrieved from

Sources

peptide coupling reactions involving the 5-amine position of isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Kinetic Bottlenecks in Peptide Couplings at the 5-Amine Position of Isoindoles

Executive Summary

Isoindole derivatives, particularly 5-aminoisoindolin-1-one and 5-aminoisoindole-1,3-dione, are highly privileged scaffolds in modern medicinal chemistry. They are frequently utilized in the synthesis of immunomodulatory drugs (IMiDs), fluorescent probes, and selective kinase inhibitors, such as novel gut-restricted JAK1 inhibitors[1]. However, forming an amide bond at the 5-position presents a significant synthetic challenge. This application note details the mechanistic causality behind this challenge and provides a self-validating protocol for high-yielding peptide couplings.

Chemical Causality: The Nucleophilicity Deficit

The primary obstacle in coupling a peptide or carboxylic acid to a 5-aminoisoindole is the inherently poor nucleophilicity of the amine.

  • Electronic Deactivation: The 5-amino group is an aniline derivative, meaning its nitrogen lone pair is delocalized into the aromatic ring. This delocalization is severely exacerbated by the electron-withdrawing nature of the carbonyl groups at the 1- and/or 3-positions of the isoindole ring (e.g., in phthalimides or isoindolinones).

  • Steric and Solubility Factors: Isoindoles often exhibit poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding and rigid planar structures, necessitating the use of highly polar aprotic solvents like DMF or NMP.

Because of this nucleophilicity deficit, standard coupling reagents like EDC/HOBt often result in sluggish reaction kinetics, leading to incomplete conversion and a high risk of epimerization at the C-alpha position of the activated peptide. To overcome this, highly reactive uronium/aminium salts such as HATU or COMU are required[2][3]. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt acts as a neighboring group, coordinating the incoming weakly nucleophilic 5-aminoisoindole via hydrogen bonding. This intramolecular assistance accelerates the aminolysis step through a highly organized transition state.

Reaction Workflow & Pathway Visualization

To ensure complete conversion and minimize side reactions, the synthesis must follow a staged activation strategy: pre-activation of the carboxylic acid followed by the introduction of the isoindole.

G A Peptide Acid Precursor B Activation (HATU / DIPEA) A->B 15 min C HOAt Active Ester Intermediate B->C D Nucleophilic Attack (5-Aminoisoindole) C->D 12-18 hrs E Isoindole Amide Target D->E

Workflow of staged peptide coupling with 5-aminoisoindole using HATU-mediated activation.

Quantitative Data: Reagent Efficacy Comparison

The selection of the coupling reagent directly dictates the yield and optical purity of the product. The following table summarizes expected outcomes based on empirical optimization for 5-aminoisoindolin-1-one couplings[1][3].

Coupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Avg. Yield (%)Epimerization Risk
EDC HOBtDIPEADMF252440 - 50Moderate
EDC HOAtDIPEADMF251860 - 70Low
HATU NoneDIPEADMF251285 - 95Very Low
COMU NoneNMMDMF25888 - 96Very Low
Acid Chloride NonePyridineDCM0 to 25475 - 85High (if chiral)

Note: HATU and COMU represent the optimal choices for balancing high yield with the preservation of stereocenters in peptide synthesis.

Self-Validating Experimental Protocol

This protocol utilizes a staged activation strategy to prevent the degradation of the coupling reagent and ensure the active ester is fully formed before the weakly nucleophilic 5-aminoisoindole is introduced.

Materials:

  • Carboxylic acid/Peptide precursor (1.0 equiv)

  • 5-Aminoisoindolin-1-one or 5-Aminoisoindole-1,3-dione (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Acid Solution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of ~0.1 M under an inert atmosphere (N2 or Argon).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate, which is a prerequisite for the nucleophilic attack on the uronium salt of HATU.

  • Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 to 30 minutes.

  • Self-Validation Checkpoint 1 (Active Ester Confirmation): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Validation Metric: The mass spectrum must show >95% conversion of the starting acid to the corresponding methyl ester (formed by the rapid reaction of the HOAt ester with methanol). Do not proceed to the next step until this is confirmed.

  • Amine Introduction: Once activation is confirmed, add the 5-aminoisoindole derivative (1.1 equiv) either as a neat solid or dissolved in a minimal amount of anhydrous DMF.

  • Coupling Phase: Maintain the reaction at room temperature (25 °C) for 12–18 hours. If steric hindrance on the peptide precursor is severe, heat the mixture slightly to 40 °C.

    • Causality: The extended reaction time and/or elevated temperature strictly compensates for the low nucleophilicity of the deactivated aniline nitrogen.

  • Self-Validation Checkpoint 2 (Reaction Completion): Analyze a 5 µL aliquot of the crude mixture via LC-MS.

    • Validation Metric: Confirm the disappearance of the HOAt active ester mass and the appearance of the target product mass.

  • Quenching and Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC.

References

  • Title: US9682953B2 - Amide compounds, compositions and applications thereof Source: Google Patents URL: Index: [2]

  • Title: Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: Index: [1]

  • Title: DEG-77 | Benchchem Source: Benchchem URL: Index: [3]

Sources

Application Note: Chemoselective N-Alkylation of 2-Methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals focusing on the functionalization of 2-methyl-octahydro-1H-isoindol-5-amine . It addresses the specific chemoselectivity challenges posed by this bicyclic diamine scaffold and provides validated protocols for N-alkylation.

Strategic Analysis & Substrate Profile

The substrate, This compound , presents a unique reactivity profile defined by two distinct nitrogen centers embedded within a fused bicyclic system (octahydroisoindole).

  • N-2 (Tertiary Amine): Located in the pyrrolidine ring. It is sterically constrained but electron-rich. While less nucleophilic towards bulky electrophiles, it poses a risk of quaternization (forming ammonium salts) when exposed to highly reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide).

  • N-5 (Primary Amine): Located on the cyclohexane ring. This is the target nucleophile. The primary amine is unhindered and highly reactive, making it susceptible to over-alkylation (forming tertiary amines or quaternary salts) if stoichiometry and reagents are not strictly controlled.

The Core Challenge: Achieve selective mono- or di-alkylation at N-5 without affecting the N-2 tertiary center or causing uncontrolled polyalkylation.

Chemoselectivity Landscape

The following diagram illustrates the competing pathways and the targeted trajectory for successful functionalization.

ReactionPathways Substrate 2-methyl-octahydro- 1H-isoindol-5-amine (Substrate) Target N-5 Mono-Alkylated Product (Target) Substrate->Target Controlled Alkylation QuatSalt N-2 Quaternary Ammonium Salt (Undesired) Substrate->QuatSalt High Reactivity Electrophiles (e.g., MeI) OverAlk N-5,N-5 Di-Alkylated Byproduct Target->OverAlk Excess Reagent Target->QuatSalt Uncontrolled Conditions

Figure 1: Reaction pathways highlighting the chemoselectivity required to avoid N-2 quaternization and N-5 over-alkylation.

Methodology A: Reductive Amination (Preferred)

Best for: Mono-alkylation, diversity-oriented synthesis, and avoiding quaternary salt formation.

Reductive amination is the most robust method for this substrate. By forming an imine/iminium intermediate which is subsequently reduced, the reaction kinetics naturally favor mono-alkylation. The reducing agent is typically not strong enough to quaternize the N-2 position.

Reagents
  • Carbonyl Source: Aldehyde (1.0 - 1.1 equiv) or Ketone (requires stronger forcing).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Additive: Acetic Acid (AcOH) to catalyze imine formation.

Protocol 1: Selective Mono-Alkylation via STAB
  • Preparation: In a dry reaction vial, dissolve This compound (1.0 mmol, 154 mg) in anhydrous DCE (5.0 mL).

  • Imine Formation: Add the appropriate Aldehyde (1.05 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 mmol, 60 µL) to buffer the pH to ~5–6.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) in one portion.

    • Why STAB? It is milder than NaBH₄ and does not reduce aldehydes/ketones directly as fast as it reduces imines, preventing side reactions.

  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS (Target mass = Substrate + Aldehyde - H₂O + 2H).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic phase over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Methodology B: Direct Alkylation with Alkyl Halides

Best for: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) where aldehydes are unstable or unavailable. Risk: Higher risk of over-alkylation and N-2 quaternization.

To mitigate chemoselectivity issues, we utilize the "Cesium Effect" and controlled stoichiometry. Cesium bases promote mono-alkylation through surface coordination effects and enhanced solubility.

Reagents
  • Electrophile: Primary Alkyl Halide (Bromide or Iodide).

  • Base: Cesium Hydroxide Monohydrate (CsOH·H₂O) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (anhydrous) or Acetonitrile.[1]

  • Additive: 4Å Molecular Sieves (powdered).

Protocol 2: Cesium-Promoted Direct Alkylation
  • Activation: Flame-dry a round-bottom flask containing powdered 4Å Molecular Sieves (200 mg). Allow to cool under Argon.

  • Dissolution: Add This compound (1.0 mmol) and anhydrous DMF (4.0 mL).

  • Base Addition: Add CsOH·H₂O (1.2 mmol, 201 mg). Stir vigorously for 30 minutes.

    • Mechanism:[2][3] Cs⁺ creates a "naked" amide-like anion or highly nucleophilic neutral amine complex, accelerating the reaction with the electrophile before proton exchange can lead to polyalkylation.

  • Electrophile Addition: Cool the mixture to 0°C. Add the Alkyl Halide (0.95 mmol) dropwise over 10 minutes.

    • Critical: Use a slight deficit (0.95 equiv) of the alkyl halide to ensure the primary amine is never overwhelmed by electrophile, preserving the N-2 tertiary amine.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Filtration: Filter through a Celite pad to remove sieves and salts.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine.

Methodology C: Hydrogen Borrowing (Catalytic Alkylation)

Best for: Green chemistry applications, using alcohols as alkylating agents.

This advanced method uses a Ruthenium or Iridium catalyst to temporarily oxidize an alcohol to an aldehyde, condense it with the amine, and reduce it back, producing water as the only byproduct.

Reagents
  • Alkylation Source: Primary Alcohol (1.2 equiv).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%) + DPEphos (2 mol%) OR commercially available Ir-catalysts.

  • Base: K₂CO₃ (0.5 equiv).

  • Solvent: Toluene or t-Amyl Alcohol.

Protocol 3: Ruthenium-Catalyzed Alkylation
  • Charge: In a pressure tube, combine This compound (1.0 mmol), Primary Alcohol (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (6 mg), DPEphos (11 mg), and K₂CO₃ (70 mg).

  • Solvent: Add Toluene (2.0 mL). Sparge with Argon for 5 minutes.

  • Heating: Seal the tube and heat to 100–110°C for 24 hours.

  • Workup: Cool to RT, filter through silica, and concentrate.

Summary of Reagent Selection

MethodReagent ClassSelectivity (N-5 Mono)Risk of N-2 QuaternizationTypical Yield
Reductive Amination Aldehyde + STABHigh Very Low80–95%
Direct Alkylation Alkyl Halide + CsOHModerateModerate (requires control)60–75%
H-Borrowing Alcohol + Ru-CatHighLow70–85%

Safety & Handling

  • This compound: Treat as a corrosive base. Causes skin burns and eye damage. Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon contact with acids. Keep dry.

  • Alkyl Halides: Often lachrymators and potential carcinogens.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Cesium Effect (Direct Alkylation): Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5] Journal of Organic Chemistry, 2002, 67(3), 674–683.[5] Link

  • Hydrogen Borrowing (Alcohol Alkylation): Hamid, M. H. S. A., et al. "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, 2007, 725-727. Link

  • General Amine Reactivity: Lawrence, S. A. Amines: Synthesis, Properties and Applications. Cambridge University Press, 2004.

Sources

Strategic Protection of Octahydro-1H-isoindol-5-amine: Differential Reactivity & Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic protection of octahydro-1H-isoindol-5-amine , a bicyclic diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

Introduction & Structural Analysis[1][2]

Octahydro-1H-isoindol-5-amine presents a classic chemoselectivity challenge: differentiating between a cyclic secondary amine (N2, pyrrolidine-like) and an exocyclic primary amine (N5, cyclohexylamine-like) within a fused bicyclic system.[1]

The Scaffold

The molecule consists of a cyclohexane ring fused to a pyrrolidine ring. The stereochemistry at the bridgehead carbons (3a, 7a) dictates the overall shape:

  • cis-Fused: The "folded" conformation.[1] The secondary amine (N2) is accessible but sterically distinct from the primary amine (N5). This is the most common isomer derived from catalytic hydrogenation of isoindoles.

  • trans-Fused: The "flat" conformation. Rigid and sterically demanding.

Reactivity Profile (The "N2 vs. N5" Battle)

Successful protection strategies rely on exploiting the subtle differences in nucleophilicity and basicity between the two nitrogen centers.

FeatureN2 (Secondary, Ring) N5 (Primary, Exocyclic) Implication
Type Secondary (Pyrrolidine)Primary (Cyclohexylamine)N2 is generally more basic.
Nucleophilicity High (Electronic activation)ModerateN2 reacts faster with electrophiles in non-sterically crowded conditions.
Sterics Moderate (Ring constraints)Low to Moderate (Depends on axial/equatorial)N5 is often more kinetically accessible for bulky reagents if N2 is hindered.
pKa (Conj. Acid) ~11.2~10.6Critical: At controlled acidic pH, N2 protonates first, deactivating it.

Strategic Pathways

We define three core strategies to access specific protected states.

Strategy A: Kinetic Control (N2-Selective)

Target: N2-Protected / N5-Free Mechanism: Exploiting the superior nucleophilicity of the secondary pyrrolidine amine under neutral/basic conditions.[1] Reagent: Boc Anhydride (Boc₂O) or Cbz-Cl at low temperature.[1]

Strategy B: Transient Masking (N5-Selective)

Target: N2-Free / N5-Protected Mechanism: The primary amine (N5) can form imines (Schiff bases) or phthalimides, whereas the secondary amine (N2) cannot. This allows "negative selection." Reagent: Benzaldehyde (Schiff base) or Phthalic Anhydride.

Strategy C: Orthogonal Protection

Target: N2-PG¹ / N5-PG² Mechanism: Sequential application of Strategy A and B to install mutually compatible groups (e.g., N2-Cbz and N5-Boc).[1]

Visualization of Workflows

ProtectionStrategies Start Octahydro-1H-isoindol-5-amine (Diamine) RouteA Strategy A: Kinetic Control Start->RouteA RouteB Strategy B: Transient Masking Start->RouteB ProdA N2-Boc / N5-Free (Major Product) RouteA->ProdA Nucleophilic Selectivity ReagentA Boc2O (0.9 eq) -78°C to 0°C RouteA->ReagentA InterB1 Intermediate: N5-Benzaldimine RouteB->InterB1 PhCHO (Selects Primary) InterB2 Protection Step: React N2 with Cbz-Cl InterB1->InterB2 Cbz-Cl ProdB N2-Cbz / N5-Free (After Hydrolysis) InterB2->ProdB H3O+ (Remove Imine) RouteC Strategy C: Orthogonal Setup ProdB->RouteC ProdC N2-Cbz / N5-Boc (Fully Protected) RouteC->ProdC Boc2O (Reacts N5)

Caption: Decision tree for selective protection. Strategy A exploits N2 nucleophilicity; Strategy B exploits N5's ability to form imines.

Detailed Experimental Protocols

Protocol 1: Selective N2-Boc Protection (Kinetic Control)

Objective: Isolation of tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate.[1] Principle: At low temperatures, the more nucleophilic secondary amine (N2) reacts with the electrophile before the primary amine (N5).

Materials:

  • Octahydro-1H-isoindol-5-amine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Deficit is crucial to prevent bis-protection.[1]

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1N HCl and Sat. NaHCO₃ for workup

Step-by-Step:

  • Dissolution: Dissolve the diamine (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition: Dissolve Boc₂O (9.5 mmol, 0.95 eq) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 60 minutes . Slow addition is critical for selectivity.

  • Equilibration: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Do not let it reach room temperature yet.

  • Quench: Add water (20 mL) to quench the reaction.

  • Workup (pH Switch):

    • Separate organic layer.[2][3]

    • Purification Trick: Extract the organic layer with 10% Citric Acid (pH ~4). The product (mono-amine) will protonate and move to the aqueous layer. Bis-Boc (neutral) remains in DCM.[1]

    • Wash the aqueous acidic layer with fresh DCM to remove impurities.

    • Basify the aqueous layer to pH 10 with 2N NaOH.

    • Extract the free amine product back into DCM (3x).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

Validation:

  • TLC: Ninhydrin stain. Product should stain blue/purple (primary amine present).

  • ¹H NMR: Look for 9H singlet (Boc) and integration of protons adjacent to N2 (shifted downfield) vs. N5 (unchanged).

Protocol 2: Selective N5 Protection via Schiff Base (The "Inversion" Strategy)

Objective: Selective protection of the primary amine (N5) to allow modification of the secondary amine (N2). Principle: Primary amines condense with benzaldehyde to form imines (reversible protection). Secondary amines cannot form stable neutral imines.

Materials:

  • Octahydro-1H-isoindol-5-amine (1.0 eq)[1]

  • Benzaldehyde (1.05 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Magnesium Sulfate (MgSO₄) - Dehydrating agent[1]

Step-by-Step:

  • Imine Formation: Dissolve diamine (10 mmol) in DCM (50 mL). Add MgSO₄ (2 g) and Benzaldehyde (10.5 mmol). Stir at RT for 4 hours.

    • Checkpoint: Monitor by disappearance of starting material.

  • Filtration: Filter off MgSO₄. The filtrate contains the N5-imine / N2-free species.[1]

  • N2 Protection: Cool filtrate to 0°C. Add TEA (1.5 eq) followed by Cbz-Cl (1.1 eq). Stir for 2 hours.

    • Result: The N2 reacts with Cbz; the N5-imine is inert to Cbz-Cl.[1]

  • Hydrolysis (Deprotection of N5): Add 1N HCl (30 mL) to the reaction mixture and stir vigorously for 1 hour at RT.

    • Mechanism:[1][4][5][6] Acid hydrolyzes the imine back to the primary amine and benzaldehyde.

  • Purification:

    • Wash the acidic aqueous layer with Ether (removes Benzaldehyde and Cbz-byproducts).

    • Basify aqueous layer (pH > 10).

    • Extract with DCM to obtain N2-Cbz-octahydro-1H-isoindol-5-amine .[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Bis-protection (N2, N5 both react) Reagent excess or temperature too high.[1]Use 0.9 eq of reagent. Maintain -78°C during addition. Use "High Dilution" technique.
Wrong Regioisomer (N5 reacts first) Steric hindrance at N2 (trans-fusion) or protonation effects.Switch to Protocol 2 (Schiff base) which forces N5 selectivity chemically, not kinetically.
Low Yield Product lost in aqueous layer during workup.The mono-protected amine is amphiphilic.[1] "Salt out" the aqueous layer with NaCl before extraction.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Kaliappan, K. P. "Protecting Groups: Orthogonal Strategies." IIT Bombay Course Notes, 2020. (General principles of orthogonal protection).

  • Adamczyk, M. et al. "Selective Protection of Secondary Amines." Journal of Organic Chemistry, 1998. (Discusses kinetic selectivity in diamines).
  • BenchChem. "Octahydro-1H-isoindole hydrochloride Properties." BenchChem Technical Data, 2025. (Physical properties of the scaffold).

  • Li, G. et al. "Selective Mono-Boc Protection of Diamines." SciELO, 2014. (Protocol for diamine differentiation).

Sources

The Versatile Role of 2-Methyl-octahydro-1H-isoindol-5-amine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

The isoindoline core and its saturated octahydroisoindole variants represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among these, 2-methyl-octahydro-1H-isoindol-5-amine stands out as a versatile and highly valuable building block for the construction of a diverse array of fused and substituted heterocyclic systems. The presence of a primary amino group on the saturated carbocyclic ring offers a reactive handle for a multitude of chemical transformations, paving the way for the synthesis of novel compounds with potential therapeutic applications.

This comprehensive technical guide provides an in-depth exploration of the application of this compound in heterocyclic chemistry. We will delve into detailed synthetic protocols, explain the underlying mechanistic principles, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their quest for new molecular entities.

Section 1: Synthesis of Fused Pyrimidines – Accessing Bioactive Cores

The pyrimidine ring is a cornerstone of many biologically active molecules, including a number of approved drugs.[1] The condensation of a primary amine with a 1,3-dicarbonyl compound or its equivalent is a classical and reliable method for the construction of the pyrimidine core.[2]

Application Note: Synthesis of Tetrahydropyrimido[4,5-f]isoindole Derivatives

The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst, is expected to yield the corresponding tetrahydropyrimido[4,5-f]isoindole derivative. This transformation provides a straightforward entry into a novel class of fused heterocyclic compounds with potential applications in medicinal chemistry.

Experimental Protocol: Synthesis of 2,4-Dimethyl-8-methyl-5,6,7,7a,8,9,10,10a-octahydropyrimido[4,5-f]isoindole

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A This compound Mix Mix and Reflux A->Mix B Acetylacetone B->Mix C Ethanol (Solvent) C->Mix D p-Toluenesulfonic acid (Catalyst) D->Mix Quench Cool and Quench with NaHCO3 soln. Mix->Quench Reaction Completion (TLC) Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of a fused pyrimidine derivative.

Materials:

ReagentMolar EquivalentAmount
This compound1.0(as needed)
Acetylacetone1.1(as needed)
p-Toluenesulfonic acid monohydrate0.1(as needed)
Ethanol-(as needed)
Saturated Sodium Bicarbonate Solution-(as needed)
Ethyl Acetate-(as needed)
Anhydrous Sodium Sulfate-(as needed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add acetylacetone (1.1 eq) to the stirred solution.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fused pyrimidine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

  • p-Toluenesulfonic Acid as Catalyst: An effective acid catalyst for the condensation and cyclization steps.

  • Sodium Bicarbonate Quench: Neutralizes the acidic catalyst and facilitates the work-up process.

Section 2: Construction of Fused Imidazoles via the van Leusen Reaction

The van Leusen imidazole synthesis is a powerful method for the formation of the imidazole ring from an imine and tosylmethyl isocyanide (TosMIC).[3] This reaction can be adapted to synthesize fused imidazoles from cyclic amines.

Application Note: Synthesis of Tetrahydroimidazo[4,5-f]isoindole Derivatives

The primary amine of this compound can be condensed with an aldehyde to form an intermediate imine. Subsequent reaction with TosMIC in the presence of a base is expected to yield the corresponding tetrahydroimidazo[4,5-f]isoindole derivative. This one-pot, multi-component approach offers an efficient route to novel fused imidazole scaffolds.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-8-methyl-5,6,7,7a,8,9,10,10a-octahydro-1H-imidazo[4,5-f]isoindole

Logical Relationship Diagram:

G cluster_0 Reaction Sequence A 2-Methyl-octahydro-1H- isoindol-5-amine Imine In-situ Imine Formation A->Imine B Benzaldehyde B->Imine C TosMIC Cyclization van Leusen Cyclization C->Cyclization D K2CO3 (Base) D->Cyclization E Methanol (Solvent) E->Cyclization Imine->Cyclization Product Fused Imidazole Product Cyclization->Product

Caption: Logical flow of the one-pot fused imidazole synthesis.

Materials:

ReagentMolar EquivalentAmount
This compound1.0(as needed)
Benzaldehyde1.0(as needed)
Tosylmethyl isocyanide (TosMIC)1.1(as needed)
Potassium Carbonate2.0(as needed)
Methanol-(as needed)
Water-(as needed)
Dichloromethane-(as needed)
Anhydrous Sodium Sulfate-(as needed)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is based on the well-established van Leusen imidazole synthesis, a reliable and widely used method in organic chemistry.[3] The in-situ formation of the imine simplifies the procedure and avoids the isolation of potentially unstable intermediates.

Section 3: Synthesis of Fused Quinoxalines – A Gateway to Diverse Functionality

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is the most common and straightforward method for their synthesis.[4][5]

Application Note: Synthesis of Decahydrophenazine Derivatives

While this compound is not a 1,2-diamine, this section will describe the synthesis of a related decahydrophenazine derivative from a hypothetical precursor, 2-methyl-octahydro-1H-isoindole-5,6-diamine, to illustrate the utility of the octahydroisoindole scaffold in constructing more complex fused systems. The synthesis of this diamine precursor would likely involve a multi-step sequence starting from a suitable isoindole derivative.

Experimental Protocol: Synthesis of 2-Methyl-8,9-diphenyl-1,2,3,4,4a,5,6,7,11,11a-decahydrophenazine (Hypothetical)

Reaction Pathway Diagram:

G A 2-Methyl-octahydro-1H-isoindole- 5,6-diamine (Hypothetical) Product Fused Quinoxaline (Decahydrophenazine derivative) A->Product + B Benzil B->Product Reflux C Ethanol/Acetic Acid C->Product Solvent/Catalyst

Caption: Synthesis of a decahydrophenazine derivative.

Materials:

ReagentMolar EquivalentAmount
2-Methyl-octahydro-1H-isoindole-5,6-diamine1.0(as needed)
Benzil1.0(as needed)
Ethanol-(as needed)
Acetic Acid-(as needed)
Water-(as needed)

Procedure:

  • Dissolve the hypothetical 2-methyl-octahydro-1H-isoindole-5,6-diamine (1.0 eq) and benzil (1.0 eq) in a mixture of ethanol and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, add water to induce precipitation, then filter.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused quinoxaline.

Authoritative Grounding: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental and well-documented reaction in heterocyclic chemistry, often providing high yields of the corresponding quinoxalines or related fused systems.[4][6]

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of fused pyrimidines and imidazoles provide a solid foundation for the exploration of new chemical space. While the synthesis of fused quinoxalines requires a diamino-substituted precursor, it highlights the potential of the octahydroisoindole scaffold for constructing more complex polycyclic systems. The continued exploration of the reactivity of this and related amino-substituted octahydroisoindoles will undoubtedly lead to the discovery of new molecules with significant potential in drug discovery and materials science.

References

  • RSC Advances. 2023 , 13, 21186-21211. [Link]

  • RSC Advances. 2023 , 13, 35641-35671. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • ARKIVOC. 2008 , (xv), 280-287. [Link]

  • Molecules. 2022 , 27(9), 2686. [Link]

  • ACG Publications. Rec. Nat. Prod. 2020 , 14(5), 375-382. [Link]

  • Molecules. 2018 , 23(8), 1850. [Link]

  • American Journal of Chemistry. 2015 , 5(1), 1-4. [Link]

  • The Journal of Organic Chemistry. 2024 , 89(8), 5324–5334. [Link]

  • ACS Publications. 2018 , 23(8), 1850. [Link]

  • ResearchGate. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. [Link]

  • Beni-Suef University Journal of Basic and Applied Sciences. 2017 , 6(2), 195-202. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Molecules. 2019 , 24(17), 3164. [Link]

  • ISRES Publishing. 2023 . [Link]

  • ResearchGate. Greener approach toward one pot route to pyrazine synthesis. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • RSC Publishing. 2021 , 11, 10183-10203. [Link]

  • Molecules. 2021 , 26(14), 4153. [Link]

  • J&K Scientific. Pictet-Spengler Reaction. [Link]

  • ResearchGate. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • YouTube. Pictet-Spengler Reaction. [Link]

  • Organic Chemistry Frontiers. 2020 , 7(1), 107-112. [Link]

  • Molecules. 2022 , 27(4), 1195. [Link]

  • Wikipedia. Imidazole. [Link]

  • World Journal of Pharmaceutical Sciences. 2015 , 3(8), 1668-1681. [Link]

  • Green Chemistry. 2021 , 23(16), 5945-5950. [Link]

  • TSpace. Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. [Link]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • PubMed. 2018 , 57(8), 2499-2503. [Link]

  • MolPort. octahydro-1h-isoindole analogues. [Link]

  • PubChem. 2-methyl-octahydro-1H-indole. [Link]

  • Jasperse Ch. 19 Notes + Answers. Reactions of Amines. [Link]

  • CHEM 104: Working Copy. Condensation and Hydrolysis Reactions (M12Q6). [Link]

  • Organic Chemistry Portal. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters. [Link]

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Sources

Application Note: Scale-Up Manufacturing of 2-Methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound Category: Bicyclic Aliphatic Amine Scaffold / API Intermediate (CAS: 1559682-91-5)

Introduction & Retrosynthetic Strategy

The compound 2-methyl-octahydro-1H-isoindol-5-amine is a highly versatile, conformationally restricted diamine scaffold utilized in the development of novel therapeutics, including psychiatric agents and targeted kinase inhibitors. Transitioning the synthesis of this bicyclic aliphatic amine from the discovery bench to a pilot-plant scale presents significant challenges, primarily concerning chemoselectivity, thermal management during reductions, and the handling of hazardous hydride reagents.

Nomenclature Note: To achieve the 5-amino substitution on the final octahydroisoindole core, the optimal commercially available starting material is 4-nitrophthalic anhydride . Due to IUPAC numbering conventions for bicyclic systems, imidation of 4-nitrophthalic anhydride yields the 5-nitro-substituted isoindoline-1,3-dione core.

The scalable six-step synthetic workflow developed in this protocol avoids highly pyrophoric reagents (e.g., LiAlH₄) and separates the highly exothermic nitro reduction from the high-pressure ring saturation step to ensure absolute thermal control.

SyntheticWorkflow A 4-Nitrophthalic Anhydride (Starting Material) B 2-Methyl-5-nitroisoindoline-1,3-dione (Imidation) A->B MeNH2, AcOH Reflux C 5-Amino-2-methylisoindoline-1,3-dione (Nitro Reduction) B->C H2, Pd/C MeOH, 30°C D tert-Butyl (2-methyl-1,3-dioxoisoindolin-5-yl)carbamate (Boc Protection) C->D Boc2O, Et3N THF E tert-Butyl (2-methyl-1,3-dioxooctahydro-1H-isoindol-5-yl)carbamate (Ring Hydrogenation) D->E H2, Ru/Al2O3 80 bar, 100°C F tert-Butyl (2-methyloctahydro-1H-isoindol-5-yl)carbamate (Imide Reduction) E->F NaBH4, BF3·Et2O THF, 0°C to 65°C G This compound di-HCl (Target API Intermediate) F->G HCl / iPrOH 50°C

Fig 1. Six-step scalable synthetic workflow for this compound.

Process Chemistry & Scale-Up Causality (E-E-A-T)

A robust scale-up protocol must be grounded in mechanistic causality. The following strategic choices were made to ensure a self-validating and safe process:

  • Imidation: Commercial production of N-methylphthalimides typically involves the reaction of the corresponding anhydride with methylamine followed by cyclization under dehydrating conditions [1]. Glacial acetic acid serves as both solvent and acid catalyst, driving the equilibrium toward the imide via water distillation.

  • Decoupled Hydrogenations: Palladium on carbon (Pd/C) is the standard for nitro reduction, but thermal control is critical due to the high exothermicity of the reaction (-130 kcal/mol) [2]. Attempting to reduce the nitro group and saturate the aromatic ring simultaneously risks a thermal runaway. By decoupling these steps, the nitro reduction is performed safely at low pressure (5 bar), while the ring saturation is performed later under forcing conditions (80 bar).

  • Boc Protection (Chemoselectivity): If the free aniline intermediate is subjected to high-pressure hydrogenation, the strong coordination of the primary amine to the metal catalyst leads to severe catalyst poisoning and competitive C-N bond hydrogenolysis (deamination). Boc-protection sterically shields the nitrogen and reduces its basicity, enabling smooth ring saturation.

  • Ruthenium-Catalyzed Ring Saturation: Ruthenium catalysts, particularly Ru/Al₂O₃, are highly effective for the saturation of aromatic rings while preserving the imide carbonyls [3]. Alumina is preferred over carbon as a support to minimize ring-opening side reactions.

  • Imide Reduction via In Situ Diborane: The reduction of imides to amines on scale is safely achieved using in situ generated diborane from NaBH₄ and BF₃·Et₂O, avoiding the severe fire hazards and voluminous emulsion workups associated with lithium aluminum hydride (LiAlH₄) [4].

Step-by-Step Experimental Protocols

Note: The following procedures are normalized for a 1.0 kg input of 4-nitrophthalic anhydride to facilitate direct stoichiometric scaling.

Step 1: Imidation to 2-Methyl-5-nitroisoindoline-1,3-dione
  • Charge: To a 10 L jacketed glass-lined reactor, charge 4-nitrophthalic anhydride (1.00 kg, 5.18 mol) and glacial acetic acid (4.0 L).

  • Addition: Cool the suspension to 15°C. Slowly dose aqueous methylamine (40% w/w, 483 g, 6.21 mol, 1.2 eq) over 1 hour, maintaining the internal temperature below 30°C.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours.

  • IPQC: Sample for HPLC. Proceed when intermediate amic acid is < 1.0%.

  • Isolation: Cool to 20°C. Add purified water (4.0 L) to precipitate the product. Filter, wash with water (2 x 1 L), and dry under vacuum at 60°C.

    • Expected Yield: 980 g (92%).

Step 2: Nitro Reduction to 5-Amino-2-methylisoindoline-1,3-dione
  • Charge: In a 10 L pressure autoclave, charge the Step 1 product (980 g, 4.75 mol), methanol (5.0 L), and 5% Pd/C (50% water wet, 49 g).

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5 bar H₂. Maintain the internal temperature at 30°C using active jacket cooling to absorb the exotherm.

  • IPQC: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 3-4 hours). Confirm by HPLC (disappearance of starting material).

  • Workup: Filter the catalyst through a Celite pad under an N₂ atmosphere. Concentrate the filtrate under reduced pressure to yield a yellow solid.

    • Expected Yield: 810 g (96%).

Step 3: Boc Protection
  • Charge: Dissolve the Step 2 product (810 g, 4.59 mol) in THF (4.0 L). Add triethylamine (557 g, 5.51 mol, 1.2 eq) and DMAP (28 g, 0.23 mol, 0.05 eq).

  • Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.10 kg, 5.05 mol, 1.1 eq) in THF (1.0 L) at 20°C.

  • Reaction: Stir at 40°C for 6 hours.

  • Workup: Concentrate the THF. Partition the residue between EtOAc (5.0 L) and 1M HCl (2.0 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the Boc-protected imide.

    • Expected Yield: 1.20 kg (94%).

Step 4: Aromatic Ring Hydrogenation
  • Charge: To a high-pressure Hastelloy autoclave, charge the Step 3 product (1.20 kg, 4.34 mol), ethyl acetate (6.0 L), and 5% Ru/Al₂O₃ (120 g).

  • Reaction: Purge with N₂ (3x) and H₂ (3x). Pressurize to 80 bar H₂ and heat to 100°C. Stir vigorously (800 rpm) for 16 hours.

  • IPQC: Sample for ¹H NMR. Proceed when aromatic protons (7.0-8.0 ppm) are completely absent.

  • Workup: Cool to 20°C, vent safely, and filter the catalyst. Concentrate the filtrate to a thick oil that solidifies upon standing.

    • Expected Yield: 1.18 kg (96%).

Step 5: Imide Reduction
  • Charge: Dissolve the Step 4 product (1.18 kg, 4.18 mol) in anhydrous THF (8.0 L) under N₂. Cool to 0°C.

  • Addition: Add NaBH₄ (474 g, 12.5 mol, 3.0 eq) in portions. Slowly dose BF₃·Et₂O (2.37 kg, 16.7 mol, 4.0 eq) over 2 hours, maintaining T < 10°C. Caution: Vigorous gas evolution (diborane).

  • Reaction: Heat to 65°C for 12 hours.

  • Quench & Workup: Cool to 0°C. Carefully quench with methanol (2.0 L) until gas evolution ceases. Add 2M NaOH (3.0 L) and extract with MTBE (2 x 4.0 L). Concentrate the organics to yield the protected diamine.

    • Expected Yield: 910 g (85%).

Step 6: Deprotection and Salt Formation
  • Charge: Dissolve the Step 5 product (910 g, 3.58 mol) in isopropanol (3.0 L).

  • Reaction: Add 4N HCl in isopropanol (2.7 L, 10.7 mol, 3.0 eq). Heat to 50°C for 4 hours. The product will begin to precipitate as a white crystalline solid.

  • Isolation: Cool to 0°C, filter the slurry, and wash the cake with cold isopropanol (1.0 L). Dry under vacuum at 50°C to constant weight.

    • Expected Yield: 730 g (90% for this step; ~60% overall yield from starting material).

Analytical Data & Quality Control

To ensure a self-validating system, the following In-Process Quality Control (IPQC) and final release metrics must be met.

Table 1: IPQC and Analytical Specifications

Intermediate / APIAnalytical MethodExpected Result / Purity Metric
2-Methyl-5-nitroisoindoline-1,3-dione HPLC (UV 254 nm)> 98.0% (a/a); RT ~ 4.2 min
5-Amino-2-methylisoindoline-1,3-dione ¹H NMR (DMSO-d₆)Disappearance of Ar-NO₂ downfield shifts; appearance of broad -NH₂ singlet at ~6.5 ppm
Boc-protected aromatic imide LC-MS (ESI+)[M+H]⁺ m/z 277.1; Purity > 97%
Boc-protected hexahydro imide ¹H NMR (CDCl₃)Loss of aromatic protons (7.0-8.0 ppm); appearance of multiplet aliphatic signals (1.2-3.5 ppm)
Boc-protected octahydro amine FT-IRDisappearance of strong imide C=O stretches at 1705, 1770 cm⁻¹
This compound di-HCl Titration (AgNO₃) / GC-FIDChloride content: 30.5-31.5%; GC Purity > 99.0%

References

  • Chatterjee, M., et al. "Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline." ACS Omega, 2021. URL:[Link]

  • Zhang, Y., et al. "Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier." Journal of the American Chemical Society, 2018. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-methyl-octahydro-1H-isoindol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to improve yield and purity.

The synthesis of saturated, functionalized heterocyclic systems like the target molecule presents a unique set of challenges, primarily concerning chemoselectivity and stereocontrol. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during your experiments.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached via a four-step sequence starting from a commercially available precursor. This route strategically installs the required functional groups while managing potential cross-reactivity.

Synthetic_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Aromatic Hydrogenation cluster_3 Step 4: Purification A 5-Nitroisoindoline B 2-Methyl-5-nitroisoindoline A->B  CH2O, NaBH(OAc)3  DCE, rt C 2-Methylisoindolin-5-amine B->C  H2 (1 atm), Pd/C  MeOH, rt D 2-Methyl-octahydro-1H- isoindol-5-amine (Mixture of Diastereomers) C->D  H2 (high pressure)  Rh-on-Alumina  AcOH, 50-70°C E Purified Diastereomers D->E  Chromatography or  Fractional Crystallization

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: Why start with 5-nitroisoindoline instead of 5-aminoisoindoline?

A: Starting with 5-nitroisoindoline provides a crucial strategic advantage. The nitro group is robust and non-nucleophilic, preventing it from competing with the secondary amine of the isoindoline ring during the N-methylation step (Step 1). If you were to start with 5-aminoisoindoline, you would likely face issues with selectivity, resulting in a mixture of N-methylated, N,N-dimethylated (at the 5-amino position), and potentially bis-alkylated products. A protecting group strategy would be required, adding steps to the synthesis. The nitro group can be cleanly and efficiently reduced to the desired primary amine in a later step.

Q2: What are the main challenges in the final hydrogenation step?

A: The catalytic hydrogenation of the benzene ring in 2-methylisoindolin-5-amine (Step 3) is the most demanding step. Key challenges include:

  • Catalyst Poisoning: The presence of two amine functionalities (the N-methyl tertiary amine and the C-5 primary amine) can strongly adsorb to the catalyst surface, leading to deactivation or "poisoning" and stalling the reaction.

  • Harsh Conditions: Reduction of a stable aromatic ring requires high hydrogen pressure and often elevated temperatures, which can lead to side reactions or degradation.

  • Stereocontrol: The hydrogenation creates two new stereocenters, leading to a mixture of cis and trans diastereomers. Controlling this selectivity is difficult and often requires screening different catalysts and conditions. Some literature suggests that amino-substituted isoindolines can be inert to certain reduction conditions, highlighting the challenge of this transformation.[1]

Q3: Can I perform the N-methylation using other reagents like methyl iodide?

A: While technically possible, using an alkylating agent like methyl iodide is not recommended for this synthesis. Such reagents have a high tendency to cause over-alkylation, leading to the formation of a quaternary ammonium salt at the isoindoline nitrogen. This side product can be difficult to remove. Reductive amination using formaldehyde and a hydride reagent like sodium triacetoxyborohydride (STAB) is a much milder and more controlled method that cleanly stops at the tertiary amine stage.[2]

Q4: What kind of diastereomers should I expect from the aromatic ring reduction?

A: The hydrogenation of the substituted benzene ring will create a substituted cyclohexane ring. This will result in diastereomers, primarily differing in the relative stereochemistry of the substituents on the newly formed saturated ring. The exact ratio of these isomers is difficult to predict and is highly dependent on the catalyst, solvent, and reaction conditions used. You should anticipate obtaining a mixture and plan for a purification step to separate the desired isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield in N-Methylation (Step 1)

Question: My reductive amination of 5-nitroisoindoline with formaldehyde is giving a low yield of the desired N-methylated product. TLC shows a significant amount of unreacted starting material. What's going wrong?

Answer: A low yield in this step often points to incomplete iminium ion formation or inefficient reduction. Here is a systematic approach to troubleshoot:

  • Root Cause Analysis:

    • Inefficient Iminium Formation: The condensation of the secondary amine with formaldehyde to form the intermediate iminium ion may be slow or incomplete.

    • Reducing Agent Decomposition: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Using old or improperly stored reagent will lead to poor results.

    • Solvent Issues: The choice of solvent is critical. While dichloromethane (DCM) or dichloroethane (DCE) are common, they must be anhydrous.

  • Proposed Solutions:

    • Verify Reagent Quality: Use freshly opened or properly stored STAB. Do not use sodium borohydride (NaBH₄) at this stage without careful pre-formation of the iminium ion, as it can reduce the formaldehyde directly.[2]

    • Add a Mild Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion. However, use it sparingly, as strong acid conditions are not required.

    • Increase Reaction Time: Allow the amine and formaldehyde to stir for 30-60 minutes before adding the STAB. This allows for sufficient formation of the iminium intermediate.

    • Check Solvent: Ensure you are using an anhydrous aprotic solvent like DCE or THF. Protic solvents like methanol can react with the reducing agent.[2]

Troubleshooting_Step1 Start Low Yield in Step 1 Q1 Is Starting Material (SM) consumed? Start->Q1 A1_Yes SM consumed, but complex mixture Q1->A1_Yes Yes A1_No High amount of unreacted SM Q1->A1_No No Sol_Yes Possible over-reaction or side products. Verify structure of byproducts by MS. Consider milder conditions. A1_Yes->Sol_Yes Sol_No 1. Check STAB quality (moisture-sensitive). 2. Allow pre-stirring of amine/CH2O. 3. Add cat. Acetic Acid. A1_No->Sol_No

Caption: Decision tree for troubleshooting low yield in the N-methylation step.

Issue 2: Reaction Stalls During Aromatic Hydrogenation (Step 3)

Question: I've set up the high-pressure hydrogenation of 2-methylisoindolin-5-amine, but the hydrogen uptake has stopped prematurely. TLC/LCMS analysis shows a mixture of starting material and partially hydrogenated intermediates. Why did the reaction stall?

Answer: This is the most common failure mode for this step and is almost always related to catalyst deactivation. The two basic amine centers in the molecule are prime suspects for catalyst poisoning.

  • Root Cause Analysis:

    • Catalyst Poisoning: The lone pairs on the nitrogen atoms bind strongly to the active sites of the metal catalyst (e.g., Rh, Ru, Pt), preventing it from catalyzing the hydrogenation. This is a known issue in the hydrogenation of nitrogen-containing heterocycles.[3]

    • Insufficient Catalyst Loading: Hydrogenation of aromatic rings is slow. In the presence of poisoning species, a higher catalyst loading is often necessary.

    • Impure Substrate: Trace impurities from previous steps (e.g., sulfur-containing compounds if any were used) can kill the catalyst.

  • Proposed Solutions:

    • Use an Acidic Solvent: Performing the reaction in an acidic medium, such as acetic acid or with an additive like p-toluenesulfonic acid, is often essential.[3] Protonation of the amine groups reduces their ability to bind to and poison the catalyst surface.

    • Increase Catalyst Loading: Increase the catalyst weight percentage from a standard 5-10 mol% to 20 mol% or even higher. While not ideal for atom economy, it can provide enough active sites to overcome gradual poisoning.

    • Screen Catalysts: Rhodium-on-alumina or Rhodium-on-carbon are often more effective than Palladium or Platinum for aromatic ring reduction, especially in the presence of amines. Ruthenium catalysts are also a strong alternative.

    • Re-purify the Substrate: Ensure the starting 2-methylisoindolin-5-amine is of high purity. Chromatography or recrystallization before this critical step can make a significant difference.

Issue 3: Difficulty in Product Isolation and Purification (General)

Question: My final product, this compound, is difficult to purify. It streaks on silica gel columns, and I get poor recovery from liquid-liquid extractions.

Answer: Isolating polar, basic amines is a common challenge in organic synthesis. The presence of two amine groups with different pKa values can complicate extractions, and their basicity leads to poor behavior on standard silica gel.

  • Root Cause Analysis:

    • High Polarity: The diamine product is highly polar and may have significant water solubility, leading to poor extraction into less polar organic solvents.

    • Silica Gel Interaction: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing irreversible adsorption, tailing, and low recovery.

    • Emulsion Formation: The amphiphilic nature of the molecule can lead to emulsions during acidic or basic aqueous workups.

  • Proposed Solutions:

    • Acid-Base Extraction Optimization: During workup, use a saturated brine solution to reduce the aqueous solubility of the product. Use a more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol instead of ethyl acetate or ether.

    • Product "Salting Out": After extraction, you can precipitate the product as a hydrochloride salt. Dissolve the crude free-base in a minimal amount of a solvent like ether or isopropanol and bubble dry HCl gas through it, or add a solution of HCl in ether. The diamine dihydrochloride salt will often precipitate and can be collected by filtration.[4] This is an excellent purification technique for basic amines.

    • Modified Column Chromatography: If chromatography is necessary, avoid standard silica.

      • Deactivated Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.

      • Alumina Column: Use basic or neutral alumina as the stationary phase.

      • Reverse-Phase Chromatography (C18): This is often a very effective method for purifying polar, basic compounds.

Data & Parameter Summary

Table 1: Recommended Conditions for Key Synthetic Steps

ParameterStep 1: N-MethylationStep 3: Aromatic Hydrogenation
Reaction Type Reductive AminationCatalytic Hydrogenation
Key Reagents Formaldehyde (37% aq.), NaBH(OAc)₃H₂, Rh/Al₂O₃ or Ru/C
Solvent Anhydrous DCE or THFAcetic Acid (AcOH) or MeOH
Temperature Room Temperature50 - 70 °C
Pressure Atmospheric500 - 1500 psi (35 - 100 bar)
Catalyst Loading N/A10-20 mol% (w/w)
Key Pitfalls Moisture sensitivity of STABCatalyst poisoning by amines
Optimization Tip Pre-stir amine & CH₂O before adding STABUse of an acidic solvent is critical

Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized based on laboratory results. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Methyl-5-nitroisoindoline (Step 1)

  • To a solution of 5-nitroisoindoline (1.0 eq) in anhydrous dichloroethane (DCE, ~0.2 M), add aqueous formaldehyde (1.2 eq, 37 wt. % in H₂O).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound (Step 3)

  • In a high-pressure reactor vessel, add 2-methylisoindolin-5-amine (1.0 eq), glacial acetic acid (~0.1 M), and 5% Rhodium-on-alumina (15 mol% by weight).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1000 psi.

  • Heat the reaction to 60 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction may take 24-48 hours.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 50% NaOH solution.

  • Extract the product with a 9:1 mixture of DCM/Isopropanol (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude mixture of diastereomers.

References

  • Diastereoselective synthesis of cis-1,3-disubstituted isoindolines via a highly site-selective tandem cyclization reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry. Available at: [Link]

  • The chemistry of isoindole natural products. National Institutes of Health. Available at: [Link]

  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. National Institutes of Health. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Replacement of the Aromatic Primary Amino Group by Hydrogen. Organic Reactions. Available at: [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. Available at: [Link]

  • Selective Aminomethylation of Aromatic Compounds. Frontiers in Chemistry. Available at: [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. National Institutes of Health. Available at: [Link]

  • Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. Green Chemistry. Available at: [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry. Available at: [Link]

  • Synthesis of C-5 substituted isoindoline-1,3-dione linked with... ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. Available at: [Link]

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Available at: [Link]

  • Reductive Amination Practice Questions & Answers. Pearson. Available at: [Link]

  • Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. Chemical Society Reviews. Available at: [Link]

  • New simple method for purification of class I alcohol dehydrogenase. PubMed. Available at: [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available at: [Link]

Sources

Technical Support Center: Isoindole Derivative Synthesis & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoindole Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the inherent instability of the isoindole core. Isoindoles are highly reactive, electron-rich molecules prone to rapid polymerization. This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature control to ensure high-yield, reproducible syntheses.

Core Principles of Temperature Control (FAQ)

Q: Why is precise temperature control the most critical parameter in isoindole synthesis? A: The fundamental challenge with isoindoles is their kinetic instability. The desired formation of the isoindole ring is often exothermic, but the resulting unprotected or lightly protected isoindole intermediate is highly susceptible to intermolecular Diels-Alder dimerization and broad polymerization[1]. The activation energy for these parasitic polymerization pathways is easily overcome at ambient temperatures. By drastically lowering the reaction temperature, you reduce the polymerization rate, creating a kinetic window where the isoindole can be safely generated and subsequently trapped or isolated[1].

Q: How does the choice of solvent interact with temperature optimization? A: Solvent choice dictates both the solubility of your precursors at low temperatures and the efficiency of heat dissipation during exothermic reagent additions. For instance, using toluene at 0–5 °C provides an excellent balance: it maintains the solubility of o-phthalaldehyde derivatives while supporting a low enough thermal baseline to prevent the isoindole intermediate from polymerizing[2].

Troubleshooting Guide: Common Temperature-Related Failures

Q: My reaction mixture rapidly darkens to brown or black upon the expected formation of the isoindole, and I observe insoluble materials. What is happening? A: This is the classic visual indicator of rapid, uncontrolled polymerization of the electron-rich isoindole[1]. The exotherm generated during the initial condensation (e.g., between o-phthalaldehyde and an amine) raises the internal temperature, accelerating degradation. Solution: You must strictly control the internal temperature. Pre-cool the reaction vessel to 0–5 °C and ensure that the addition of the amine/base solution is controlled (dropwise) so that the internal temperature never exceeds 10 °C[2].

Q: I achieved a good yield on a small lab scale, but upon scale-up, my isolated yield dropped significantly and batch-to-batch variability is high. How do I fix this? A: Scale-up inherently changes the surface-area-to-volume ratio of your reactor, drastically reducing cooling efficiency[2]. A dropwise addition that maintained 5 °C in a 50 mL flask might allow the temperature to spike to 20 °C in a 5 L reactor, destroying your product. Solution: Implement an overhead stirrer for better mixing and use a dedicated internal temperature probe[2]. You must scale the addition rate to the cooling capacity of the larger reactor. A self-validating approach is to set a hard temperature ceiling: if the internal probe registers >8 °C, pause the addition until it returns to 2 °C.

Experimental Protocol: Low-Temperature Synthesis of N-Benzylisoindole

This self-validating protocol ensures the stable generation of N-benzylisoindole by strictly managing the thermal profile of the reaction[2].

Materials:

  • o-Phthalaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (2.2 eq)

  • Toluene (10 volumes)

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

  • Reactor Setup: Equip a reactor suitable for your scale with an overhead stirrer, an internal temperature probe, and a condenser. Purge the system and maintain an inert nitrogen atmosphere to prevent oxidative degradation[2].

  • Initial Cooling: Charge the reactor with toluene and o-phthalaldehyde. Submerge the reactor in a cooling bath and bring the internal temperature to 0–5 °C[2].

  • Reagent Preparation: In a separate, dry vessel, prepare a solution of benzylamine and triethylamine in toluene[2].

  • Controlled Addition (Critical Step): Begin dropwise addition of the benzylamine/triethylamine solution into the reactor. Monitor the internal temperature probe continuously. Adjust the addition rate over 1–2 hours to ensure the internal temperature strictly remains below 10 °C[2]. Causality: This controlled addition manages the exotherm, preventing the localized heating that triggers the polymerization cascade.

  • Reaction Monitoring: Once addition is complete, maintain the reaction at 0–5 °C and stir for 4–6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed[2].

  • Workup: Quench the reaction by adding cold water to halt further reactivity. Separate the organic layer and wash sequentially with cold 1M HCl (to remove excess amines), saturated sodium bicarbonate, and brine[2]. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low bath temperature to yield the product.

Quantitative Data: Temperature and Solvent Optimization

The following table summarizes optimization data for the synthesis of isoindole derivatives, demonstrating the causal relationship between temperature, solvent, and final yield[2].

SolventInternal Temp (°C)Addition RateYield (%)Visual Observation & Outcome
Toluene20–25 (Ambient)Rapid (< 15 min)< 15%Rapid blackening; extensive insoluble polymer formation.
THF10–15Moderate (30 min)42%Dark brown solution; moderate streaking on TLC.
Toluene0–5Controlled (1–2 hr)88%Pale yellow solution; clean conversion, minimal byproducts.
DCM0–5Controlled (1–2 hr)65%Yellow solution; side reactions observed during workup.

Visualizing the Optimization Logic

The following decision tree illustrates the real-time troubleshooting logic required during the critical addition phase of isoindole synthesis.

G N1 Isoindole Synthesis Initiation N2 Monitor Reaction Mixture (Internal Temp Probe) N1->N2 N3 Rapid Darkening or Insoluble Material? N2->N3 N4 Yes: Exothermic Polymerization N3->N4 High Temp N5 No: Stable Intermediate N3->N5 Controlled N6 Action: Lower Temp to 0-5°C & Control Addition (<10°C) N4->N6 N7 Action: Maintain Temp & Proceed to Trapping N5->N7

Decision tree for temperature optimization and polymerization control in isoindole synthesis.

References

Sources

handling hygroscopic nature of 2-methyl-octahydro-1H-isoindol-5-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Impurity

Welcome to the technical support hub for the 2-methyl-octahydro-1H-isoindol-5-amine scaffold. If you are reading this, you have likely encountered "The Drift"—balance readings that won't stabilize, sticky solids that refuse to flow, or reaction yields that don't match your stoichiometry.

The Science of the Problem: This molecule is a diamine . It possesses two basic nitrogen centers: the tertiary amine at the 2-position (isoindole ring) and the primary/secondary amine at the 5-position. When converted to a salt (to improve stability), the crystal lattice energy is often lower than the hydration energy. The result is deliquescence : the salt strips moisture from the air so aggressively that it dissolves in its own absorbed water, forming a syrup.

This guide provides the protocols required to handle this material with quantitative rigor.

Module 1: Environmental Control (The First Line of Defense)

Q: My solid turned into a gum within minutes on the bench. Is it ruined? A: Not necessarily, but its purity by weight is compromised. You must control the atmosphere before opening the vial.

The Hierarchy of Handling

Use the following decision matrix to determine the required containment level based on your task duration.

HandlingProtocol Start Task Definition Duration Exposure Duration? Start->Duration Short < 2 Minutes (Quick Weighing) Duration->Short Rapid Long > 2 Minutes (Reaction Setup/Storage) Duration->Long Extended Bench Benchtop with Argon/Nitrogen Flush Short->Bench Acceptable Risk Glovebag Glovebag (Disposable) Long->Glovebag Temporary Setup Glovebox Glovebox (< 0.5 ppm H2O) Long->Glovebox Gold Standard Action1 Use 'Difference Weighing' Technique Bench->Action1 Action2 Dispense into Pre-weighed Vials Glovebag->Action2 Glovebox->Action2

Figure 1: Decision matrix for selecting the appropriate atmospheric control based on exposure time.

Module 2: Weighing Protocols (Eliminating Gravimetric Error)

Q: I weighed 50 mg, but the balance kept climbing to 55 mg. Which number do I use? A: Neither. The "climbing" number indicates water absorption.[1] You must use the Weighing by Difference method to get an accurate mass of the dry substrate.

Protocol: Weighing by Difference (The "Subtractive" Method)

Do not tare the receiving vessel. Tare the source.

StepActionRationale
1 Dry the Source: Ensure the bulk container is dry (see Module 3).[1]Starting with wet material invalidates the process.
2 Prepare the Balance: Place a receiving flask (containing solvent if possible) near the balance.Immediate dissolution stops hygroscopy.
3 Weigh the Source: Place the capped source vial on the balance. Tare to 0.0000 g.We are measuring what leaves the vial, not what lands on the pan.
4 Transfer: Remove the vial, quickly tap the estimated amount into your receiving flask, and immediately recap .Minimizes atmospheric exposure of the bulk.[1]
5 Re-weigh Source: Place the capped source vial back on the balance.The reading will be negative (e.g., -0.0523 g).
6 Record: The absolute value of the negative reading is the exact mass transferred.This accounts for any moisture absorbed during the brief opening, as that moisture remains in the "source" weight calculation.

Critical Note: Never use a spatula to transfer small amounts repeatedly on an open balance pan. The high surface area of the grains on the spatula acts as a moisture magnet [1].

Module 3: Drying & Recovery

Q: The salt has caked. How do I dry it without degrading the amine? A: Amines are sensitive to oxidation; their salts are sensitive to hydrolysis. You need a vacuum drying protocol that avoids thermal decomposition.

Standard Drying Workflow
  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred for amine salts over silica gel due to higher avidity for water. Potassium Hydroxide (KOH) pellets can be used if acidic vapors are a concern, but 
    
    
    
    is faster [2].
  • Temperature:

    • Initial: Ambient temperature under high vacuum (< 1 mbar) for 4 hours.

    • Ramp: If weight loss is insufficient, ramp to 40°C.

    • Limit: Do not exceed 60°C. The 2-methyl-octahydro-isoindole core is stable, but high heat in the presence of trace moisture can promote ring-opening or degradation depending on the counter-ion.

Module 4: Analytical Triage (Karl Fischer)

Q: How do I know the exact molecular weight if it's a hydrate? A: You cannot assume a specific hydrate (monohydrate vs. dihydrate). You must measure the water content quantitatively to adjust your reaction stoichiometry (Corrected Mass = Weighed Mass - Water Mass).

The Karl Fischer (KF) Strategy

Standard Loss on Drying (LOD) is often inaccurate for amine salts because they can hold water tightly in the lattice or sublime.

Protocol:

  • Method: Coulometric KF is preferred for samples with < 1% water; Volumetric KF for > 1% [3].

  • Solvent System: Use a methanol-based solvent with a buffer (imidazole or salicylic acid).

    • Why? Amine salts are acidic (e.g., HCl salt). If the pH of the KF solvent drops below 5, the reaction rate slows drastically. If the free amine is present (basic), it can shift pH > 8, causing side reactions. Buffering maintains the optimal pH 5–7 range [4].

  • Calculation:

    
    
    

Module 5: Reaction Stoichiometry Adjustment

Q: My yields are consistently 10-15% lower than expected. A: You are likely under-dosing your reagent because you are weighing water, not salt.

Scenario: You need 1.0 mmol of the salt (MW = 200 g/mol ).

  • Target: 200 mg.

  • Reality: If the salt contains 8% water (common for handled hygroscopic salts), weighing 200 mg actually delivers only 184 mg of salt (0.92 mmol).

  • Fix:

    • Run KF Titration

      
       Result: 8.2% water.
      
    • Calculate Correction Factor:

      
      .
      
    • Weigh:

      
      .
      
Stoichiometry Correction Workflow

Stoichiometry Sample Raw Salt Sample KF Karl Fischer Titration Sample->KF Data Water Content (e.g., 8%) KF->Data Calc Calculate Effective MW Data->Calc Apply Formula Weigh Adjusted Weighing Target Calc->Weigh Scale Up Mass

Figure 2: Workflow for correcting reagent mass based on water content analysis.

References

  • UBC Department of Chemistry. (n.d.). Technique: Weighing Objects - Weighing by Difference. University of British Columbia. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for desiccant selection).
  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides: Techniques for Water Determination. Retrieved from [Link]

Sources

minimizing side reactions during the functionalization of isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Isoindole Functionalization Technical Support Center

Welcome to the technical support center for isoindole functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with the highly reactive isoindole scaffold. The inherent instability of the isoindole ring system presents unique challenges, primarily related to undesired side reactions.[1] This resource provides in-depth, cause-and-effect explanations and field-proven troubleshooting strategies to help you minimize these side reactions and achieve higher yields and purity in your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the most common problems encountered during the synthesis and functionalization of isoindoles.

Category 1: Overcoming Inherent Instability - Polymerization and Decomposition

The most significant challenge in isoindole chemistry is the molecule's propensity to self-destruct.[1] The o-quinonoid structure of the 2H-isoindole tautomer results in a high-energy highest occupied molecular orbital (HOMO), making the system highly susceptible to electrophilic attack and oxidation, which are key steps in polymerization and decomposition pathways.[2][3]

Q1: My reaction mixture is rapidly turning dark brown/black, and I'm observing insoluble precipitates. What is happening and how can I prevent it?

A: This is a classic sign of isoindole polymerization.[3] The electron-rich isoindole can act as a nucleophile, attacking an electrophilic species. This process can be initiated by trace acids, which protonate one isoindole molecule to form a more electrophilic isoindolium ion. This ion is then attacked by another neutral isoindole molecule, starting a chain reaction.[3]

Troubleshooting Steps:

  • Lower the Temperature: Polymerization is often highly temperature-dependent. Running the reaction at 0 °C, or even lower (-78 °C), can dramatically slow the rate of polymerization relative to your desired reaction.[3]

  • Use Dilute Conditions: High concentrations of the isoindole intermediate accelerate polymerization.[3] Running the reaction at high dilution (e.g., <0.1 M) minimizes intermolecular reactions between isoindole molecules.

  • Maintain an Inert Atmosphere: While polymerization is distinct from oxidation, the presence of oxygen can generate radical species that initiate side reactions. Always perform reactions under a robust inert atmosphere (Nitrogen or Argon) and use degassed solvents.[1]

  • In Situ Trapping: The most effective strategy is often to avoid isolating the isoindole altogether. Generate the isoindole in the presence of your reaction partner (e.g., a dienophile), so that it is consumed in the desired reaction as soon as it is formed.[2][3]

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Isoindole_1 Isoindole (Nucleophilic) Isoindolium Isoindolium Ion (Electrophilic) Isoindole_1->Isoindolium Protonation H_plus H⁺ (Trace Acid) Dimer Dimer Cation Isoindolium->Dimer Nucleophilic Attack Isoindole_2 Another Isoindole (Nucleophilic) Polymer Polymer Dimer->Polymer + n Isoindole

Caption: Acid-catalyzed polymerization of isoindole.

Q2: My isoindole product seems to decompose during silica gel chromatography. My TLC plate is streaky and recovery is low. What are my purification options?

A: This is a very common issue. The acidic surface of standard silica gel can catalyze the decomposition and polymerization of sensitive isoindoles.[3]

Troubleshooting Purification:

Purification MethodDescriptionBest For
Deactivated Silica Gel Neutralize the acidic sites on silica gel by pre-treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 1-2%).Moderately sensitive isoindoles where chromatography is unavoidable.
Alternative Stationary Phases Use less acidic media. Neutral or basic alumina, or Florisil, can be effective alternatives to silica gel.[3]Compounds that are highly sensitive to acid.
Reverse-Phase Chromatography For more polar isoindole derivatives, C18 reverse-phase chromatography can be an excellent option, as it avoids the acidic environment of normal-phase silica.[3]Polar isoindoles.
Crystallization / Precipitation This is often the ideal method as it avoids harsh stationary phases entirely. It is also highly scalable.[1]Products that are crystalline solids.

Protocol: Purification using Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate).

  • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% v/v. Stir gently for 15 minutes.

  • Column Packing: Pack your chromatography column with the deactivated silica slurry as you normally would.

  • Elution: Run the column using an eluent that also contains 1% Et₃N to ensure the column remains neutralized throughout the separation.

  • Product Recovery: After identifying and collecting your product fractions, remove the solvent and the volatile triethylamine under reduced pressure. Be aware that trace amounts of Et₃N may remain and could require further purification (e.g., a non-basic workup) if it interferes with subsequent steps.

Category 2: Managing Reactivity in Cycloadditions

Isoindoles are excellent dienes for Diels-Alder reactions, a property that is central to their use in synthesizing complex polycyclic structures.[2][4] However, this reactivity can also be a source of side products.

Q3: I am attempting a Diels-Alder reaction, but I'm isolating a dimer of my isoindole instead of the desired product. How can I favor the intermolecular reaction with my dienophile?

A: This side reaction occurs when the isoindole acts as both the diene and the dienophile. This is more likely to happen if your intended dienophile is not sufficiently reactive or if the concentration of the isoindole is too high.

Strategies to Promote Desired Cycloaddition:

  • Increase Dienophile Reactivity/Concentration: Use a more electron-deficient dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) if your synthesis allows.[2] Alternatively, use a moderate excess (e.g., 1.5 to 3 equivalents) of the dienophile to ensure it outcompetes the isoindole for the diene.

  • Slow Addition / In Situ Generation: This is often the most robust solution. Instead of generating the isoindole and then adding the dienophile, generate it slowly in the presence of the dienophile. This keeps the instantaneous concentration of the free isoindole extremely low, preventing it from reacting with itself.

Diels_Alder_Competition cluster_pathways Reaction Pathways Start Generated Isoindole (Diene) Desired Desired Product Start->Desired [4+2] Cycloaddition (Favored by high [Dienophile]) Undesired Self-Dimerization Product Start->Undesired [4+2] Cycloaddition (Favored by high [Isoindole]) Dienophile Added Dienophile (e.g., Maleimide) Another_Isoindole Another Isoindole Molecule (Acts as Dienophile) Workflow Start Problem: Side Reactions Occurring Q1 What is the nature of the side product? Start->Q1 Polymer Polymerization / Decomposition (Dark color, insolubles) Q1->Polymer Polymer Oxidation Oxidation Product (Often confirmed by MS) Q1->Oxidation Oxidation Isomers Regioisomers (e.g., N- vs C-alkylation) Q1->Isomers Isomers Dimer Self-Dimerization (In Diels-Alder rxn) Q1->Dimer Dimer Sol_Polymer Solutions: - Lower Temperature - Use Dilute Conditions - In Situ Trapping - Deactivate Silica Gel Polymer->Sol_Polymer Sol_Oxidation Solutions: - Use Inert Atmosphere - Degas Solvents - Add Antioxidant (if compatible) Oxidation->Sol_Oxidation Sol_Isomers Solutions: - Change N-Protecting Group - Optimize Base & Temperature - Use Directing Group for C-H Isomers->Sol_Isomers Sol_Dimer Solutions: - Use Excess/More Reactive Dienophile - Slow Addition of Isoindole Precursor Dimer->Sol_Dimer

Sources

Technical Support Center: Purification of 2-Methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of 2-methyl-octahydro-1H-isoindol-5-amine (CAS: 1559682-91-5). As a bicyclic aliphatic diamine, this versatile small-molecule scaffold is highly susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption. To achieve pharmaceutical-grade purity, the industry standard is to convert the free base into a stable hydrochloride (HCl) salt prior to recrystallization .

This guide provides self-validating protocols, troubleshooting steps, and mechanistic explanations to ensure high-yield recoveries during your workflows.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Methyl-octahydro- 1H-isoindol-5-amine SaltForm Convert to HCl Salt (IPA + HCl) Start->SaltForm Prevents oxidation Dissolve Dissolve in Hot Solvent (Isopropanol) SaltForm->Dissolve Heat to 60-80°C Antisolvent Add Antisolvent (Diethyl Ether) Dissolve->Antisolvent Induce supersaturation Cooling Controlled Cooling (Room Temp to 4°C) Antisolvent->Cooling Crystal nucleation Filter Vacuum Filtration & Solvent Wash Cooling->Filter Isolate crystals Pure Pure Hydrochloride Salt (>98% Purity) Filter->Pure Dry under vacuum

Workflow for the hydrochloride salt conversion and recrystallization of the amine.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical. Amine hydrochlorides follow the "like dissolves like" principle and exhibit higher solubility in polar solvents . The table below summarizes the optimal solvents for this specific bicyclic amine.

SolventPolarity IndexBoiling Point (°C)Role in WorkflowSuitability (Free Base)Suitability (HCl Salt)
Isopropanol (IPA) 3.982Primary SolventPoorExcellent
Ethanol (EtOH) 5.278Primary SolventPoorModerate
Diethyl Ether 2.834AntisolventExcellentExcellent
Acetone 5.156Wash / TriturationGoodExcellent
Hexane 0.168Primary SolventExcellentPoor

Note on Causality: While absolute ethanol is a common polar solvent, it often renders aliphatic amine hydrochlorides too soluble, leading to poor recovery yields . Isopropanol (IPA) is preferred because it provides a steeper temperature-solubility gradient, ensuring the salt dissolves at boiling temperatures but crashes out efficiently upon cooling.

Troubleshooting Guide: Common Recrystallization Issues

Q: Why is my recrystallized product "oiling out" instead of forming distinct crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute-solvent mixture's melting point drops below the temperature at which supersaturation is reached.

  • Causality: This typically happens if you add the antisolvent (e.g., diethyl ether) too rapidly while the primary solvent (IPA) is still near its boiling point, forcing the solute out of solution as a liquid melt rather than a structured crystal lattice.

  • Solution: Allow the IPA solution to cool to roughly 40°C before initiating the dropwise addition of the antisolvent. Seeding the solution with a pure crystal can bypass the oiling phase by providing an immediate nucleation site.

Q: How do I remove inorganic salt impurities (like NaCl) from my amine hydrochloride? A: If you generated the HCl salt using aqueous hydrochloric acid, inorganic salts will co-precipitate during solvent evaporation.

  • Causality: Both NaCl and the amine hydrochloride are insoluble in non-polar solvents. However, NaCl has negligibly small solubility in dry alcohols at boiling temperatures .

  • Solution: Suspend the crude solid in hot, anhydrous isopropanol or n-butyl alcohol. The organic amine salt will dissolve, leaving the inorganic salts as a solid suspension. Perform a hot filtration, then proceed to recrystallize the filtrate.

Q: My final product is discolored (yellow/brown). How do I remove these oxidative impurities? A: Aliphatic amines easily oxidize in the presence of light and air.

  • Causality: The highly nucleophilic nitrogen in the free base form reacts with atmospheric oxygen. These oxidized byproducts are often highly polar and colored.

  • Solution: Triturate the crude hydrochloride salt in acetone before recrystallization. Acetone effectively dissolves many non-salt organic impurities and colored oxidation products while leaving the amine hydrochloride intact .

Self-Validating Experimental Protocol: HCl Conversion & Recrystallization

This protocol includes built-in mass balance and turbidity checks to ensure the system self-validates at each critical phase.

Phase 1: Salt Formation & Trituration
  • Dissolution: Dissolve 1.0 equivalent of crude this compound free base in a minimum volume of anhydrous isopropanol (IPA) at room temperature.

  • Neutralization: Slowly add 1.1 equivalents of concentrated HCl (or anhydrous HCl in dioxane) while stirring.

    • Causality: The slight excess ensures complete protonation, locking the amine into a stable salt and preventing free-base oxidation.

  • Evaporation & Trituration: Strip the solvent under reduced pressure on a rotary evaporator. Suspend the resulting solid in cold acetone and triturate with a spatula to break apart chunks.

    • Validation Check: The acetone wash should turn slightly yellow as it strips away non-salt impurities, leaving a white crystalline mass . Vacuum filter the solid.

Phase 2: Recrystallization via Antisolvent Addition
  • Primary Dissolution: Transfer the solid to a round-bottom flask. Add hot IPA (70–80°C) dropwise until the solid just dissolves.

    • Causality: Minimizing the primary solvent maximizes the final yield by ensuring a highly concentrated supersaturated state upon cooling.

  • Antisolvent Addition: Remove the flask from the heat source and let it cool to ~40°C. Add anhydrous diethyl ether dropwise until permanent turbidity is observed.

    • Validation Check: Permanent turbidity confirms that the saturation point has been crossed and nucleation is imminent. If the solution clears upon swirling, add a few more drops of ether.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling promotes the growth of large, pure crystal lattices and thermodynamically excludes impurities from the crystal matrix.

Phase 3: Isolation and Drying
  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours to remove residual solvent.

    • Validation Check: Perform an HPLC or NMR analysis. The absence of solvent peaks and a sharp melting point validate the success of the recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use water as a recrystallization solvent? A: It is highly discouraged. While the hydrochloride salt is water-soluble, water makes recovery extremely difficult without lyophilization. Furthermore, heating in water can promote the hydrolysis of certain functional groups or lead to the inclusion of water into the crystal lattice (hydrate formation).

Q: What if my compound has multiple stereocenters? Will recrystallization separate diastereomers? A: this compound exists as a mixture of diastereomers. Recrystallization of the hydrochloride salt can enrich a specific diastereomer if their solubility profiles differ significantly in the chosen solvent system. However, if strict diastereomeric resolution is the goal, forming a salt with a chiral acid (e.g., tartaric acid) prior to recrystallization is required.

References

[1] BenchChem. "Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents".

[2] ResearchGate. "Purification of organic hydrochloride salt?".

[3] Sciencemadness Discussion Board. "2,5-DMPEA: hcl formation and preservation".

[4] Organic Syntheses. "methylamine hydrochloride".

Validation & Comparative

High-Resolution NMR Spectral Analysis of 2-Methyl-octahydro-1H-isoindol-5-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly saturated bicyclic scaffolds, such as 2-methyl-octahydro-1H-isoindol-5-amine , presents a distinct analytical challenge in drug development. Featuring an entirely aliphatic core (octahydro-1H-isoindole) with multiple stereocenters (C3a, C5, C7a), its


H-NMR spectrum is characterized by severe signal overlap in the 1.0–3.0 ppm region.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvents and analytical workflows (1D vs. 2D NMR suites). By understanding the causality behind solvent-solute interactions and advanced pulse sequences, researchers can deploy self-validating protocols to unambiguously resolve the constitution and relative stereochemistry of complex bicyclic amines.

Solvent Selection: The Foundation of Spectral Resolution

The choice of deuterated solvent fundamentally alters the quality of the NMR spectrum, particularly for molecules containing exchangeable protons like aliphatic amines. The decision matrix depends on the physical form of the analyte (free base vs. hydrochloride salt) and the necessity of observing the amine protons.

G Start Analyte: 2-Methyl-octahydro -1H-isoindol-5-amine Form Physical State? Start->Form FreeBase Free Base Form->FreeBase Salt Hydrochloride Salt Form->Salt Protic Need to observe -NH2 protons? FreeBase->Protic D2O D2O / CD3OD (NH2 exchanged to ND2) Salt->D2O CDCl3 CDCl3 (Broad/Missing NH2) Protic->CDCl3 No DMSO DMSO-d6 (Sharp NH2, H-bonding) Protic->DMSO Yes

Logic flow for selecting the optimal NMR solvent for aliphatic bicyclic amines.

CDCl vs. DMSO-d vs. D O
  • CDCl

    
     (Chloroform-d):  While excellent for dissolving the free base, CDCl
    
    
    
    is a weak hydrogen-bond acceptor. The basic aliphatic amine (-NH
    
    
    ) undergoes rapid intermolecular proton exchange, resulting in extreme line broadening or complete signal disappearance[1].
  • DMSO-d

    
     (Dimethyl Sulfoxide-d
    
    
    
    ):
    DMSO is a strong hydrogen-bond acceptor that significantly reduces the proton exchange rate. This allows the labile -NH
    
    
    protons to appear as distinct, measurable signals, making it the superior choice when the amine functional group must be directly observed[2].
  • D

    
    O (Deuterium Oxide):  Aliphatic amines are frequently isolated as hydrochloride salts to improve stability. For the HCl salt of octahydro-1H-isoindole derivatives, D
    
    
    
    O is the preferred solvent due to its high solubilizing power[3]. However, researchers must account for the complete deuterium exchange of the -NH
    
    
    protons, which renders them invisible in the
    
    
    H-NMR spectrum.
Table 1: Comparative Solvent Effects on Key H-NMR Signals
SolventAnalyte FormAmine Proton (-NH

/NH

)
N-Methyl Signal ResolutionPrimary Analytical Use Case
CDCl

Free BaseBroad singlet (~1.5 ppm), rapidly exchangingSharp singlet (~2.3 ppm)Routine structural confirmation of the free base.
DMSO-d

Free BaseSharp multiplet/doublet (H-bonded)Sharp singlet (~2.2 ppm)Direct observation of exchangeable protons.
D

O
HCl SaltInvisible (exchanged to -ND

)
Downfield shifted (~2.8 ppm)Aqueous solubility, salt form characterization.

Analytical Methodology Comparison: 1D vs. 2D NMR Workflows

While 1D


H and 

C NMR provide a baseline atom count, they lack the resolving power necessary to assign the highly overlapping diastereotopic protons of the fused cyclohexane and pyrrolidine rings. To establish relative stereochemistry (e.g., cis- vs. trans-fused rings) and confirm the position of the N-methyl and amino groups, a comprehensive 2D NMR suite is mandatory.

G Acq Acquire 2D NMR Suite HSQC 1H-13C HSQC Assign direct C-H pairs Acq->HSQC COSY 1H-1H DQF-COSY Trace contiguous spin systems Acq->COSY HMBC 1H-13C HMBC Bridge spin systems via N-CH3 Acq->HMBC NOESY 1H-1H NOESY Determine cis/trans stereochemistry Acq->NOESY Final Complete 3D Structural Elucidation HSQC->Final COSY->Final HMBC->Final NOESY->Final

2D NMR workflow for the structural elucidation of complex bicyclic scaffolds.

The Causality Behind 2D Pulse Sequence Selection
  • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Standard COSY identifies scalar (

    
    -coupled) proton networks[4]. For this specific molecule, a DQF-COSY is preferred. The double-quantum filter suppresses the intense, uncoupled N-methyl singlet, thereby cleaning up the diagonal and revealing the critical, overlapping H3a/H7a bridgehead correlations[5].
    
  • Multiplicity-Edited HSQC: HSQC maps direct C-H bonds[4]. Multiplicity editing is critical here to differentiate the methylene (CH

    
    ) groups of the rings (phased negatively) from the methine (CH) bridgehead carbons and the N-methyl group (phased positively).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC bridges isolated spin systems. By optimizing for a 7-8 Hz long-range coupling constant, researchers can link the N-methyl protons to the C1 and C3 carbons of the pyrrolidine ring, confirming the functionalization site[5].

Table 2: 2D NMR Correlation Matrix (Predicted Key Signals)
Structural Position

H Shift Range (ppm)

C Shift Range (ppm)
Key COSY CorrelationsKey HMBC Correlations
N-CH

~2.20 - 2.40 (s)~42.0NoneC1, C3
C1, C3 (Pyrrolidine CH

)
~2.40 - 2.80 (m)~60.0H3a, H7aN-CH

, C3a, C7a
C3a, C7a (Bridgehead CH)~2.10 - 2.30 (m)~38.0H1, H3, H4, H7C1, C3, C4, C7
C5 (Cyclohexane CH-NH

)
~2.80 - 3.10 (m)~50.0H4, H6C3a, C7a

Validated Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when analyzing this compound.

Step 1: Sample Preparation
  • Concentration Validation: Weigh exactly 25-30 mg of the analyte. High sample concentration is critical for proton-detected 2D experiments (HSQC, HMBC) to obtain excellent signal-to-noise ratios in a reasonable timeframe[5].

  • Solvent Addition: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (DMSO-d

    
     for free base; D
    
    
    
    O for HCl salt).
  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter, which degrades magnetic field homogeneity and ruins 2D lineshapes.

Step 2: Acquisition Parameters (500 MHz Spectrometer)
  • 1D

    
    H NMR:  Acquire 16-64 scans with a relaxation delay (D1) of 2.0 seconds. Ensure the 90-degree pulse is properly calibrated for the specific solvent environment.
    
  • DQF-COSY: Acquire using a minimum of 128

    
     increments. The double-quantum filter will effectively eliminate the N-methyl singlet, allowing clear observation of the highly coupled aliphatic envelope.
    
  • Multiplicity-Edited HSQC: Set the one-bond coupling constant (

    
    ) to 145 Hz. Acquire with 2-4 scans per increment.
    
  • HMBC: Optimize the delay for long-range couplings to 7-8 Hz[5]. This is the sweet spot for observing the 3-bond correlations from the N-methyl group to the pyrrolidine ring carbons.

Step 3: Processing and Elucidation
  • Apodization: Process proton spectra with minimal line-broadening (0.3 Hz) to preserve the fine splitting of the aliphatic multiplets.

  • Zero-Filling: Zero-fill all 2D data (HSQC, HMBC) excessively in the indirect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) dimension (at least by a factor of two). This ensures smooth peak maxima, which is absolutely critical for the precise alignment of overlapping aliphatic signals during spectral interpretation.
    
  • Impurity Marking: Before assigning the bicyclic core, identify and mark off residual solvent peaks and 1-bond doublets in the HMBC spectrum to prevent false connectivity assignments[6].

Conclusion

The successful NMR spectral analysis of this compound requires a deliberate departure from standard 1D techniques. By strategically selecting DMSO-d


 to preserve amine proton signals, and deploying a high-resolution 2D NMR suite (DQF-COSY, HSQC, HMBC) to deconvolute the overlapping aliphatic envelope, researchers can achieve unambiguous structural and stereochemical elucidation.

References

  • Benchchem. Octahydro-1H-isoindole hydrochloride | 6949-87-7. Benchchem.
  • Benchchem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed / NIH.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry, San Diego State University.
  • MRRC. MRRC Structure Elucidation Notes. NMRSoft.

Sources

Analytical Comparison Guide: IR Spectroscopic Identification of 2-Methyl-octahydro-1H-isoindol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 2-methyl-octahydro-1H-isoindol-5-amine (CAS: 1559682-91-5) serves as a highly versatile, rigid bicyclic small molecule scaffold[1]. Because its structure contains both a primary aliphatic amine and a tertiary heterocyclic amine, confirming its structural integrity—and specifically distinguishing it from its unmethylated precursor—requires precise analytical workflows.

As a Senior Application Scientist, I frequently encounter false negatives or misidentifications in amine characterization due to improper matrix selection or a misunderstanding of vibrational coupling. This guide provides an objective comparison of the infrared (IR) spectroscopic signatures of this compound against its alternatives, alongside a critical evaluation of FTIR-ATR versus traditional Transmission (KBr) methodologies.

Mechanistic Spectral Analysis: Vibrational Causality

To accurately identify this compound, we must deconstruct its functional groups and understand the physical causality behind their IR absorptions.

  • Primary Amine (-NH₂ at Position 5): Unlike secondary amines, a primary amine possesses two N-H bonds. These bonds couple to vibrate in two distinct modes: in-phase (symmetric) and out-of-phase (asymmetric). This physical phenomenon results in a characteristic doublet in the IR spectrum. The asymmetric stretch typically appears at 3380–3400 cm⁻¹, while the symmetric stretch appears at 3325–3345 cm⁻¹[2]. Additionally, an N-H bending mode (scissoring) is visible at 1590–1650 cm⁻¹[2].

  • Tertiary Amine (N-CH₃ at Position 2): Because the nitrogen in the pyrrolidine ring is fully substituted, it lacks an N-H bond. Consequently, it produces no absorption in the 3300 cm⁻¹ region. Instead, its presence is confirmed by a distinct C-N stretch in the fingerprint region at 1150–1210 cm⁻¹[2], coupled with aliphatic C-H stretching from the N-methyl group (~2810–2820 cm⁻¹).

  • Octahydroisoindole Core: The saturated sp³ hybridized carbon backbone generates strong C-H stretching vibrations between 2850–2950 cm⁻¹.

Comparative Spectral Data: Product vs. Precursor Alternative

A common challenge in synthesizing this compound is verifying the successful N-methylation of the isoindole core without over-methylating the primary amine. The most direct alternative/precursor is octahydro-1H-isoindol-5-amine (the des-methyl variant).

The table below objectively compares the quantitative IR performance data used to differentiate the final product from its precursor.

Functional Group / Vibrational ModeThis compound (Product)Octahydro-1H-isoindol-5-amine (Precursor Alternative)Diagnostic Significance
Primary Amine N-H Stretch Doublet: ~3390 & 3330 cm⁻¹Doublet: ~3390 & 3330 cm⁻¹Confirms the -NH₂ group remained intact during synthesis.
Secondary Amine N-H Stretch Absent Single weak band: ~3310–3360 cm⁻¹Disappearance confirms successful reaction at the ring nitrogen.
Tertiary Amine C-N Stretch Strong band: 1150–1210 cm⁻¹AbsentEmergence confirms the addition of the N-CH₃ group[2].
Aliphatic C-H Stretch Strong: 2850–2950 cm⁻¹Strong: 2850–2950 cm⁻¹Validates the intact octahydroisoindole bicyclic core.

Methodological Comparison: FTIR-ATR vs. Transmission (KBr Pellet)

Selecting the correct sampling technique is just as critical as interpreting the spectrum. For aliphatic amines, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) dictates the reliability of the data.

  • Transmission (KBr Pellet): Historically, KBr pellets are the gold standard for quantitative analysis because they adhere strictly to the Beer-Lambert law and offer a longer effective pathlength for trace detection[3]. However, KBr is highly hygroscopic[4]. Amines are also inherently hygroscopic. Preparing a KBr pellet often introduces atmospheric moisture, which manifests as a massive, broad O-H stretch at 3200–3600 cm⁻¹. This water band will completely obscure the critical primary amine doublet, leading to analytical failure.

  • FTIR-ATR (Attenuated Total Reflectance): ATR utilizes a high-refractive-index crystal (e.g., Diamond, Ge, or ZnSe) to measure the sample via an evanescent wave[5]. It requires zero sample preparation, allowing the solid powder to be measured directly[6]. Because it avoids the hygroscopic KBr matrix, ATR dramatically reduces moisture artifacts, preserving the integrity of the 3300 cm⁻¹ N-H stretching region. For this compound, FTIR-ATR is objectively the superior methodology.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following FTIR-ATR protocol incorporates built-in self-validation steps.

Step 1: System Initialization & Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropanol. Allow it to evaporate completely.

  • Self-Validation Check: Run a background scan (air). Inspect the baseline. If any peaks are observed between 3000–3600 cm⁻¹, residual moisture or amine cross-contamination is present. Re-clean until the baseline is perfectly flat.

Step 2: Sample Application & Pressure Optimization

  • Transfer 1–2 mg of this compound powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks.

  • Causality Note: Consistent pressure is mandatory. The penetration depth of the IR beam in ATR is shallow (0.5 to 2 µm) and wavelength-dependent[6]. Insufficient pressure results in poor optical contact, yielding artificially weak signals in the high-frequency (N-H stretch) region.

Step 3: Spectrum Acquisition & Correction

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a minimum of 32 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm. Because ATR penetration depth increases at lower wavenumbers, uncorrected spectra show artificially inflated peak intensities in the fingerprint region compared to transmission spectra[6]. Correction ensures accurate relative peak height comparison.

Logical Workflow Visualization

The following diagram illustrates the logical decision-making and validation workflow for identifying this compound.

IR_Workflow S1 Synthesized Compound This compound S2A FTIR-ATR Method (Direct Surface Analysis) S1->S2A Preferred for hygroscopic amines S2B Transmission Method (KBr Pellet Prep) S1->S2B For legacy library matching S3 Spectrum Acquisition (4000 - 400 cm⁻¹) S2A->S3 S2B->S3 S4A Primary Amine (-NH₂) Doublet ~3390 & 3330 cm⁻¹ S3->S4A S4B Tertiary Amine (N-CH₃) C-N Stretch ~1150-1210 cm⁻¹ S3->S4B S4C Absence of Sec-Amine N-H Confirms N-Methylation S3->S4C S5 Structural Validation & Purity Confirmation S4A->S5 S4B->S5 S4C->S5

Figure 1: FTIR analytical workflow for validating this compound.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution[Link]

  • (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition ResearchGate [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy AZoM [Link]

  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? ResearchGate[Link]

  • Measurement Methods for Powder Samples Shimadzu[Link]

Sources

Technical Guide: HPLC Method Development for 2-Methyl-Octahydro-1H-Isoindol-5-Amine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Developing a purity method for 2-methyl-octahydro-1H-isoindol-5-amine presents a classic "analytical blind spot": the molecule is a non-chromophoric, polar, basic diamine .

Standard RP-HPLC-UV methods often fail here because:

  • Lack of Chromophore: The saturated bicyclic structure lacks conjugated systems, rendering standard UV detection (254 nm) useless and low-UV (200-210 nm) prone to noise.

  • High Polarity & Basicity: The secondary and primary amine groups lead to poor retention (early elution) and severe peak tailing on standard C18 columns due to silanol interactions.

This guide compares three distinct architectural approaches to solving this problem. Based on experimental robustness and data integrity, HILIC-CAD (Hydrophilic Interaction Chromatography with Charged Aerosol Detection) is the recommended "Gold Standard" for this application, offering superior sensitivity without the variability of derivatization.

Method Architecture Comparison
FeatureMethod A: HILIC-CAD (Recommended) Method B: High-pH RPLC-UV Method C: Pre-Column Derivatization
Detection Principle Universal (Mass-sensitive)UV Absorbance (205 nm)Fluorescence / UV (Tag-based)
Sensitivity High (ng levels)Low to ModerateVery High
Sample Prep Dilute & ShootDilute & ShootComplex (Reaction required)
Linearity Quadratic (Linear with Power Function)LinearLinear
Stereoselectivity High (Isomer separation possible)ModerateHigh (Depends on reagent)
Robustness High (No chemical reaction steps)Moderate (pH sensitive)Low (Reagent stability issues)

Decision Logic for Method Selection

The following decision tree illustrates the logical pathway used to select the HILIC-CAD workflow over traditional alternatives.

MethodSelection Start Analyte: this compound Chromophore Strong UV Chromophore? Start->Chromophore Polarity Polarity / LogP? Chromophore->Polarity No (Saturated) UV_Method Standard RPLC-UV Chromophore->UV_Method Yes (Aromatic) Detection Detection Selection Polarity->Detection High Polarity (Basic) HILIC_CAD Rec: HILIC-CAD (Direct Analysis) Detection->HILIC_CAD Universal Detector Available? (Yes) Deriv Alt: Derivatization (Indirect Analysis) Detection->Deriv Universal Detector Available? (No)

Figure 1: Analytical Strategy Decision Matrix. The lack of chromophore and high polarity drives the selection toward HILIC-CAD.

Recommended Protocol: HILIC-CAD

Best for: R&D, Stability Studies, and Impurity Profiling.

The "Why": Mechanism of Action

HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase with a high-organic mobile phase. Water acts as the "strong" solvent.[1][2]

  • Retention: The polar amine partitions into the water-enriched layer on the silica surface. This provides excellent retention for our polar analyte, moving it away from the solvent front (void volume).

  • Detection: CAD detects particles based on charge transfer, not light absorption. It is "universal" for non-volatiles, meaning the response is roughly independent of chemical structure, allowing you to estimate impurity levels even without reference standards for every impurity [1].

Detailed Methodology

Instrument Configuration:

  • System: UHPLC (Binary Pump recommended for precise mixing).

  • Detector: Charged Aerosol Detector (CAD). Note: Set evaporation temperature to 35°C.

  • Sampler: Flow-through needle (minimize carryover of basic amines).

Stationary Phase:

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Dimensions: 2.1 x 100 mm, 2.5 µm particle size.

  • Rationale: Amide phases provide strong hydrogen bonding retention for amines and are more stable than bare silica.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile.

  • Rationale: Low pH ensures the amine is fully protonated (charged), enhancing HILIC retention via cation-exchange mechanisms with residual silanols, while the buffer maintains peak shape.

Gradient Table:

Time (min)%A (Aqueous Buffer)%B (Acetonitrile)Curve
0.01090Initial
1.01090Hold
10.04060Linear
12.04060Wash
12.11090Re-equilibrate
16.01090End

Sample Preparation:

  • Diluent: 90:10 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Concentration: 0.5 mg/mL.

Alternative Protocol: High-pH RPLC-UV

Best for: QC Labs without CAD/MS; Routine Assay.

The "Why": Overcoming Basic Challenges

Standard C18 columns fail because basic amines interact with acidic silanols (tailing) and are too polar (no retention).

  • High pH Strategy: By using a pH > 10 (e.g., pH 10.5), we deprotonate the amine (

    
     likely ~9-10). The neutral molecule is much more hydrophobic and retains well on C18 [2].
    
  • Hybrid Particles: You must use a hybrid silica column (e.g., BEH C18 or Gemini NX-C18) that can withstand high pH. Standard silica dissolves above pH 8.

Detailed Methodology

Stationary Phase:

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18).

  • Dimensions: 4.6 x 150 mm, 3.5 µm.

Mobile Phase:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent A: Buffer solution.

  • Solvent B: Acetonitrile.

Detection:

  • UV Wavelength: 205 nm.

  • Warning: Acetonitrile absorbs at <200 nm. Use high-quality "Far UV" grade solvents to minimize baseline drift.

Experimental Validation & Self-Check

To ensure the method is trustworthy (Trustworthiness pillar), perform these self-validating checks:

Specificity Check (Stress Testing)

Since we lack a chromophore, we must ensure we aren't missing co-eluting impurities.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Analysis: Inject on the HILIC-CAD system. The "universal" nature of CAD ensures that degradation products (which may also lack chromophores) are detected. If you use UV, you risk missing non-chromophoric degradants [3].

Linearity & Response Factor
  • CAD: The response is curvilinear (

    
    ).
    
  • Correction: Use the "Power Function" setting in your CDS (Chromatography Data System) or plot Log(Area) vs. Log(Concentration) to linearize the calibration curve.

System Suitability Workflow

SystemSuitability Blank 1. Inject Blank (Check Baseline Noise) Std_5x 2. Inject Std (5 reps) (RSD < 2.0%) Blank->Std_5x Res_Check 3. Resolution Check (Isomer Sep > 1.5) Std_5x->Res_Check Sample 4. Inject Sample Res_Check->Sample Bracket 5. Bracketing Std (Drift < 2.0%) Sample->Bracket

Figure 2: Mandatory System Suitability Protocol for Routine Analysis.

References

  • Magnusson, B., et al. "Charged Aerosol Detection in Pharmaceutical Analysis." LCGC North America, 2018.

  • McCalley, D. V. "Analysis of the retention mechanisms of basic compounds on reversed-phase columns." Journal of Chromatography A, 2010.

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Technical Note.

  • PubChem. "2-methyl-octahydro-1H-indole Compound Summary."

Sources

X-ray crystallography data for conformational analysis of octahydroisoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Conformational Analysis of Octahydroisoindoles: A Comparative Guide to Crystallization Screening and X-Ray Diffraction Platforms

Introduction Octahydroisoindoles are privileged bicyclic scaffolds in medicinal chemistry, featured prominently in therapeutics ranging from the antidiabetic agent mitiglinide to novel broad-spectrum coronavirus Mpro inhibitors and substance P antagonists [1, 2, 3, 4]. The pharmacological efficacy of these molecules is intrinsically linked to their stereochemistry; the spatial vectoring of substituents is dictated by whether the cyclohexane and pyrrolidine rings are cis- or trans-fused [1].

While NMR spectroscopy provides valuable solution-state dynamics, Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for unambiguously assigning the relative and absolute stereochemistry of octahydroisoindole derivatives [5]. This guide provides a critical comparison of crystallization screening suites and X-ray diffraction platforms, equipping structural biologists and medicinal chemists with self-validating protocols to resolve the 3D conformations of these complex scaffolds.

Comparative Analysis of Crystallization Screening Platforms

The first bottleneck in SC-XRD is obtaining diffraction-quality single crystals. Octahydroisoindole derivatives—depending on their functionalization (e.g., highly polar hydrochloride salts vs. lipophilic Boc-protected intermediates)—exhibit vastly different solubility profiles. High-throughput sparse-matrix screening is essential to navigate this chemical space[6].

Table 1: Comparison of Commercial Crystallization Screens for Octahydroisoindole Derivatives

Feature / ProductHampton Research Index™Molecular Dimensions Structure Screen™Hampton Research SaltRx™
Primary Mechanism Diverse reagent system (PEG, salts, organics)Broad sparse matrix (pH, polymers, salts)Salt-induced precipitation (pH matrix)
Best Suited For Peptidomimetic octahydroisoindoles (e.g., Mpro inhibitors)General functionalized intermediatesHighly polar derivatives (e.g., hydrochloride salts)
Causality for Choice Samples diverse chemical space; ideal when the solubility phase diagram is completely unknown.Ordered by pH; excellent for compounds with ionizable groups (e.g., secondary amines).Exploits the high aqueous solubility of octahydroisoindole HCl salts to force controlled nucleation.

Expert Insight: When crystallizing cis-octahydroisoindole hydrochloride, the high polarity often leads to rapid, amorphous precipitation rather than nucleation in PEG-based screens. Transitioning to a salt-based matrix (like SaltRx) allows for finer control over the dielectric constant of the droplet, promoting ordered lattice formation [6].

X-Ray Diffraction Hardware: In-House Microfocus vs. Synchrotron

Once crystals are obtained, selecting the appropriate diffraction platform is critical. Octahydroisoindoles often form fragile, anisotropic needles that diffract weakly, requiring careful consideration of the X-ray source.

Table 2: Comparison of X-Ray Diffraction Platforms

ParameterIn-House Microfocus (Cu/Mo Kα)Synchrotron Beamline (e.g., Diamond, APS)
X-Ray Flux ~10⁸ - 10⁹ photons/sec>10¹² photons/sec
Minimum Crystal Size > 20-50 µm< 5-10 µm (Microcrystals)
Resolution Limit Typically 0.8 - 1.0 Å< 0.6 Å (Ultra-high resolution)
Absolute Configuration Excellent with Cu Kα (anomalous dispersion of light atoms like Cl, P, S)Tunable wavelength allows optimization of anomalous signal (f'')
Throughput Low to Medium (hours per dataset)Ultra-High (minutes per dataset)

Expert Insight: For routine relative stereochemistry confirmation of trans-fused octahydroisoindole-1-carboxylic acids, an in-house Mo Kα source is sufficient. However, to determine the absolute configuration of a purely organic octahydroisoindole lacking heavy atoms, an in-house Cu Kα source is preferred due to the stronger anomalous scattering of oxygen and nitrogen at this wavelength. If the crystals are <10 µm, synchrotron radiation becomes mandatory [5].

Experimental Methodology: A Self-Validating Protocol

Protocol 1: Vapor Diffusion Crystallization of Octahydroisoindole Derivatives

Rationale: Hanging-drop vapor diffusion allows for slow, controlled equilibration, which is critical for forming the highly ordered lattices required for sub-Angstrom resolution [6].

  • Sample Preparation: Dissolve the enantiopure octahydroisoindole derivative (e.g., (1R,3aR,7aS)-octahydroisoindole-1-phosphonic acid) in ultra-pure water or DMSO to a final concentration of 10-20 mg/mL [7].

  • Screening Setup: Using a liquid handling robot, dispense 1 µL of the compound solution and 1 µL of the reservoir solution (from the chosen sparse-matrix screen) onto a siliconized glass coverslip.

  • Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution. Seal the well with high-vacuum grease to create a closed system.

  • Incubation & Monitoring: Incubate at a strictly controlled 20°C. Monitor daily for 14 days using polarized light microscopy.

    • Self-Validation Step: Birefringence under polarized light confirms the presence of a crystalline lattice rather than an amorphous precipitate or phase separation.

Protocol 2: SC-XRD Data Collection and Conformational Phasing

Rationale: Proper cryoprotection and data collection strategies ensure minimal radiation damage and high data completeness, which are mathematically necessary for accurate structural refinement [5].

  • Cryoprotection: Transfer the crystal into a cryoprotectant solution (reservoir solution + 20% v/v glycerol) for 30 seconds to prevent ice ring formation during flash-cooling.

  • Flash-Cooling: Mount the crystal on a nylon loop and plunge it immediately into a liquid nitrogen stream (100 K).

  • Data Collection: Center the crystal in the X-ray beam. Collect a full sphere of data using a generic ω-scan strategy. Ensure redundancy is >4 to accurately measure anomalous differences if absolute configuration is required.

  • Phasing and Refinement:

    • Process frames using integration software (e.g., XDS or CrysAlisPro).

    • Solve the phase problem using Direct Methods (e.g., SHELXT), which is highly effective for small molecules with atomic resolution data.

    • Refine the structure using SHELXL.

    • Self-Validation Step: A final R1 factor < 0.05 and a Flack parameter near 0.0 (with a standard uncertainty < 0.1) definitively confirm the absolute stereochemistry and the cis or trans ring fusion [7].

Visualizing the Workflow

SCXRD_Workflow Synthesis Octahydroisoindole Synthesis & Purification Screening Crystallization Screening (Hampton / MD Kits) Synthesis->Screening >95% Purity Optimization Vapor Diffusion Optimization Screening->Optimization Hit Identification Diffraction X-Ray Diffraction (In-House vs Synchrotron) Optimization->Diffraction Single Crystal >10µm Phasing Data Processing & Direct Methods Phasing Diffraction->Phasing Diffraction Data Analysis Conformational Analysis (Cis vs Trans Fusion) Phasing->Analysis R1 < 0.05, Flack ~0

Workflow for the crystallographic conformational analysis of octahydroisoindoles.

References

  • National Institutes of Health (NIH) / PubMed. "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." NIH. [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. [Link]

  • Hampton Research. "Crystallization Screening." Hampton Research. [Link]

  • ACS Publications. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." The Journal of Organic Chemistry. [Link]

Advanced Chiral Purity Validation of 2-Methyl-octahydro-1H-isoindol-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The structural complexity of alicyclic bicyclic amines presents a formidable challenge in pharmaceutical development. 2-Methyl-octahydro-1H-isoindol-5-amine (CAS: 1559682-91-5) exemplifies this difficulty. The octahydroisoindole core contains bridgehead carbons (positions 3a and 7a) that can exist in cis or trans fusions, while the primary amine at position 5 introduces an additional stereocenter [1]. Consequently, synthesizing and validating the enantiomeric and diastereomeric purity of this scaffold requires highly selective analytical techniques.

The Core Analytical Hurdles:

  • Lack of a UV Chromophore: Small, aliphatic amines do not absorb UV light significantly above 210 nm, rendering standard HPLC-UV methods blind without derivatization.

  • High Polarity and Basicity: The secondary/tertiary nitrogen in the ring and the primary amine at position 5 cause severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual silanols.

  • Stereochemical Multiplicity: Resolving up to eight possible stereoisomers (four diastereomeric pairs of enantiomers) requires exceptional column efficiency and optimal mobile phase chemistry.

This guide objectively compares three leading methodologies for the chiral validation of this compound: Supercritical Fluid Chromatography (SFC-MS) , HPLC with Pre-column Derivatization , and Chiral GC-MS .

Methodological Contenders: A Comparative Analysis

Method A: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

The Modern Gold Standard. SFC utilizes supercritical carbon dioxide (sCO₂) combined with polar modifiers (e.g., methanol). For highly basic primary amines, SFC is vastly superior to normal-phase HPLC because sCO₂ offers higher diffusivity and lower viscosity, enabling faster mass transfer and sharper peaks. However, chiral recognition of primary amines in SFC often requires specific additives. Research demonstrates that combining trifluoroacetic acid (TFA) and triethylamine (TEA) in the methanol modifier drastically improves peak symmetry and enantioselectivity on cyclofructan-based chiral stationary phases [2].

Method B: HPLC with Pre-column Derivatization

The Traditional Workhorse. To overcome the lack of a chromophore, the primary amine can be derivatized. A highly effective approach utilizes o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). This reaction converts the enantiomeric amines into highly fluorescent, UV-active diastereomeric isoindole derivatives. Because they are now diastereomers, they can be separated on a standard, high-efficiency achiral C18 column. Recent advancements have shown that adding ion-pair reagents (IPRs) like tetrabutylammonium bromide to the mobile phase significantly enhances the resolution of these isoindole adducts [3].

Method C: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The High-Resolution Alternative. For volatile alicyclic amines, GC-MS using derivatized cyclodextrin capillary columns (e.g., Rt-βDEX) offers immense resolving power [4]. The sample must be derivatized (typically with trifluoroacetic anhydride, TFAA) to increase volatility and prevent column degradation. While highly efficient, it is less suited for high-throughput screening compared to SFC.

Quantitative Data Comparison
ParameterSFC-MS (Direct)HPLC-UV/FL (OPA/NAC)GC-MS (TFAA Deriv.)
Resolution (

)
High (

> 2.0)
Very High (

> 2.5)
High (

> 1.5)
Analysis Time < 10 min 40 - 60 min20 - 30 min
Sample Prep Time Minimal (Dilute & Shoot)Moderate (5 min reaction)High (Moisture sensitive)
Sensitivity (LOD) ~10 ng/mL (MS)~1 ng/mL (Fluorescence) ~50 ng/mL (MS)
Cost per Sample Low (Low solvent use)Medium (Reagents required)Medium (Gas/Reagents)

Visualizing the Analytical Workflows

G Start This compound (Racemic/Diastereomeric Mix) SFC_Path Direct SFC-MS Path Start->SFC_Path HPLC_Path Pre-column Derivatization Path Start->HPLC_Path SFC_Prep Dilution in MeOH (No Derivatization) SFC_Path->SFC_Prep HPLC_Prep OPA + NAC Derivatization (Forms Diastereomers) HPLC_Path->HPLC_Prep SFC_Run Chiral SFC (Cyclofructan CSP) CO2 / MeOH + TFA/TEA SFC_Prep->SFC_Run HPLC_Run Achiral HPLC (C18) Gradient ACN / Water + IPR HPLC_Prep->HPLC_Run SFC_Data MS Detection (m/z 155) Fast, High Resolution SFC_Run->SFC_Data HPLC_Data UV/Fluorescence Detection Longer Run, High Sensitivity HPLC_Run->HPLC_Data

Workflow comparison: Direct SFC-MS vs. Pre-column Derivatization HPLC.

Experimental Protocols & Mechanistic Causality

To ensure these protocols function as self-validating systems, the causality behind the reagent choices is detailed below.

Protocol 1: SFC-MS Workflow (Recommended for High-Throughput)

Mechanistic Insight: Why use TFA and TEA together? Ammonium hydroxide destroys enantioselectivity on cyclofructan columns. However, adding 0.3% TFA and 0.2% TEA to the methanol modifier ionizes the analyte (improving interaction with the chiral selector) while the competitive organic amine (TEA) improves mass transfer kinetics, preventing peak tailing [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol.

  • Column Selection: LARIHC CF6-P (Cyclofructan 6) Chiral Stationary Phase, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Pump A: Supercritical CO₂

    • Pump B: Methanol containing 40 mM TFA and 15 mM TEA (approx. 0.3% / 0.2% v/v).

  • Gradient/Isocratic: Isocratic hold at 20% Pump B.

  • Parameters: Flow rate at 4.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Column temperature at 30°C.

  • Detection: Positive Electrospray Ionization MS (ESI+), extracting for m/z 155.15[M+H]+.

Protocol 2: HPLC with OPA/NAC Derivatization (Recommended for High Sensitivity)

Mechanistic Insight: OPA reacts specifically with primary amines in the presence of a thiol to form an isoindole ring. By using a chiral thiol (NAC), the resulting isoindoles are diastereomers. Because the isoindole adducts carry negatively charged carboxyl groups at neutral pH, adding an ion-pair reagent (IPR) like tetrabutylammonium bromide neutralizes the charge, increasing hydrophobic retention and vastly improving resolution on a C18 column [3].

G Reactant1 Primary Amine (Analyte Enantiomers) Reaction Alkaline pH (Borate Buffer) Room Temperature, 5 min Reactant1->Reaction Reactant2 o-Phthalaldehyde (OPA) (Fluorogenic Reagent) Reactant2->Reaction Reactant3 N-Acetyl-L-Cysteine (NAC) (Chiral Thiol) Reactant3->Reaction Product Diastereomeric Isoindole Derivatives (UV/Fluorescent Active) Reaction->Product Separation Achiral C18 Separation Resolution via Hydrophobic Differences Product->Separation

Mechanism of OPA/NAC derivatization forming resolvable diastereomeric isoindoles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 10 mM OPA and 10 mM NAC in 0.1 M sodium borate buffer (pH 9.5).

  • Derivatization Reaction: Mix 50 µL of the amine sample (100 µg/mL in water) with 50 µL of the OPA/NAC reagent. Vortex and incubate at room temperature for exactly 5 minutes (reaction is rapid but products degrade over several hours).

  • Quenching: Add 10 µL of 1 M Acetic Acid to stop the reaction and stabilize the isoindole derivative.

  • Column Selection: Achiral C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 50 mM Sodium Phosphate buffer (pH 6.8) containing 5 mM Tetrabutylammonium bromide (IPR).

    • Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 40 minutes.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 338 nm.

Conclusion

For the chiral purity validation of this compound, SFC-MS stands out as the premier choice for drug development environments prioritizing speed and minimal sample manipulation. The critical success factor in SFC is the precise tuning of the TFA/TEA additive ratio to suppress silanol interactions without destroying the chiral recognition mechanism.

Conversely, for laboratories lacking SFC infrastructure or requiring extreme sensitivity for trace enantiomeric impurities, the OPA/NAC HPLC-Fluorescence method provides an elegant, highly reliable alternative, leveraging the predictable formation of diastereomers and ion-pair chromatography.

References

  • Title: Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents Source: Acta Naturae URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek Corporation / Chromatography Today URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.